molecular formula C8H8N2O B1281046 4-Aminoindolin-2-one CAS No. 54523-76-1

4-Aminoindolin-2-one

Cat. No.: B1281046
CAS No.: 54523-76-1
M. Wt: 148.16 g/mol
InChI Key: ZNINKECAYRRRRK-UHFFFAOYSA-N
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Description

4-Aminoindolin-2-one features an indolin-2-one scaffold, which is recognized in medicinal chemistry as a privileged structure for developing anticancer agents . This core structure is a key pharmacophore in several approved kinase inhibitor drugs, such as Sunitinib, and numerous other compounds investigated in clinical or preclinical studies . While specific biological data for the 4-amino substitution pattern is not available in the searched literature, other amino-substituted indolin-2-ones, such as 3-aminoindolin-2-one, are well-documented as important intermediates and building blocks in organic synthesis and drug discovery . Researchers value this class of compounds for its versatility; structural modifications at various positions on the ring system can lead to significant changes in biological activity and selectivity . For instance, indolin-2-one derivatives have been designed to target a range of therapeutic targets, including cyclin-dependent kinases (CDKs) , receptor tyrosine kinases (RTKs) , and thioredoxin reductase (TrxR) . The electrophilic properties of some derivatives, particularly those with α,β-unsaturated carbonyl moieties, allow them to interact with cysteine or selenocysteine residues in enzymes, leading to mechanistic novelty beyond kinase inhibition . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNINKECAYRRRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481813
Record name 4-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54523-76-1
Record name 4-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminoindolin-2-ones: Focus on the 4-Amino Isomer and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of amino-substituted indolin-2-ones, with a primary focus on the 4-amino isomer. Due to the limited availability of specific experimental data for 4-aminoindolin-2-one, this document also presents a comparative analysis of its N-methylated analog and the more extensively studied 5-amino and 6-amino isomers. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.

Chemical Structure and Identification

The core structure of aminoindolin-2-one consists of a fused bicyclic system comprising a benzene ring and a pyrrolidin-2-one ring, with an amino group substituted on the benzene ring. The position of the amino group significantly influences the molecule's properties and biological activity.

While specific experimental data for this compound is sparse in publicly available literature, its N-methylated analog, 4-Amino-1-methylindolin-2-one , is commercially available and serves as a close structural analog.

Table 1: Chemical Identification of 4-Amino-1-methylindolin-2-one

IdentifierValue
IUPAC Name 4-amino-1-methyl-1,3-dihydro-2H-indol-2-one
CAS Number 848678-68-2
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES CN1CC2=C(C1=O)C=CC=C2N
InChI InChI=1S/C9H10N2O/c1-11-6-5-4-2-3-7(10)8(5)9(11)12/h2-4H,6,10H2,1H3

Physicochemical Properties

Table 2: Comparative Physicochemical Properties of Aminoindolin-2-one Isomers

Property5-Aminoindolin-2-one6-Aminoindolin-2-oneSource
CAS Number 20876-36-2150544-04-0[1][2]
Molecular Formula C₈H₈N₂OC₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol 148.16 g/mol [1][2]
Melting Point 182-186 °CNot Available[3]
Boiling Point 416.8±45.0 °C (Predicted)394.3 °C[2][3]
Density 1.307±0.06 g/cm³ (Predicted)1.3 g/cm³[2][3]
Solubility DMSO (Slightly), Methanol (Slightly)Not Available[3]
pKa 13.91±0.20 (Predicted)Not Available[3]

Synthesis of Aminoindolin-2-ones

A general and widely applicable method for the synthesis of the indolin-2-one core is the palladium-catalyzed α-arylation of amides. For amino-substituted indolin-2-ones, a common strategy involves the reduction of a corresponding nitro-substituted precursor.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway applicable to the synthesis of aminoindolin-2-ones.

G Generalized Synthesis of Aminoindolin-2-ones A Substituted Nitroaniline B N-Protected Nitroaniline A->B Protection C Cyclization Precursor B->C Functional Group Manipulation D Nitroindolin-2-one C->D Intramolecular Cyclization E Aminoindolin-2-one D->E Nitro Group Reduction

Figure 1: Generalized synthetic workflow for aminoindolin-2-ones.

Experimental Protocols

Synthesis of 6-Aminoindolin-2-one via Reduction of Isatin Oxime:

A common laboratory-scale synthesis involves the reduction of an appropriate isatin derivative.

  • Materials: Isatin oxime, reducing agent (e.g., sodium dithionite or zinc in acetic acid), appropriate solvents.

  • Procedure:

    • Dissolve isatin oxime in a suitable solvent system (e.g., aqueous ammonia).

    • Add the reducing agent portion-wise while monitoring the reaction temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-aminoindolin-2-one.[2]

Biological Activity and Mechanism of Action

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby preventing the phosphorylation of substrate proteins. This inhibition disrupts cellular signaling pathways that are often dysregulated in diseases such as cancer.

Derivatives of indolin-2-one have been developed as inhibitors of a wide range of kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • c-Kit

  • FMS-like tyrosine kinase 3 (FLT3)

  • Colony-Stimulating Factor 1 Receptor (CSF1R)

  • Aurora Kinases[4][5]

The specific biological activity of this compound has not been extensively reported. However, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the design of new therapeutic agents. For instance, 3-substituted indolin-2-one derivatives have shown significant potential as kinase inhibitors for cancer therapy.[6]

Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action of indolin-2-one-based kinase inhibitors in a cellular signaling pathway.

G General Kinase Inhibition by Indolin-2-one Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein Receptor->Substrate Catalyzes Ligand Growth Factor Ligand->Receptor Binding ATP->Substrate Phosphorylation Indolinone Aminoindolin-2-one Derivative Indolinone->Receptor PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation Signaling Downstream Signaling Cascade PhosphoSubstrate->Signaling Response Cellular Response (e.g., Proliferation) Signaling->Response

Figure 2: General mechanism of RTK inhibition by aminoindolin-2-one derivatives.

Conclusion

While specific experimental data on this compound remains limited, the broader class of aminoindolin-2-ones represents a highly valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The information compiled in this guide on the N-methylated analog and the 5- and 6-amino isomers provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications in drug discovery.

References

An In-depth Technical Guide to 4-Aminoindolin-2-one (CAS: 54523-76-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindolin-2-one, also known as 4-aminooxindole, is a heterocyclic organic compound belonging to the indolinone family. The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved kinase inhibitor drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a technical resource for researchers in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource/Method
CAS Number 54523-76-1[1][2][3]
Molecular Formula C₈H₈N₂O[1][2][3]
Molecular Weight 148.16 g/mol [1]
IUPAC Name 4-Amino-1,3-dihydro-2H-indol-2-one
Synonyms 4-Aminooxindole
SMILES Nc1cccc2C(=O)NCc12
Predicted LogP 0.85Chemical Prediction
Predicted Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF)Chemical Prediction
Predicted pKa (Amino) ~4.5Chemical Prediction
Predicted pKa (Amide) ~17Chemical Prediction

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations, particularly the reduction of a corresponding nitro-substituted precursor.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-nitroindolin-2-one.

Synthesis Start 4-Nitroindolin-2-one Intermediate This compound Start->Intermediate Reduction (e.g., Fe/HCl, H₂, Pd/C, or SnCl₂) Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Indolinone This compound (Potential Inhibitor) Indolinone->VEGFR Inhibition VEGF VEGF VEGF->VEGFR KinaseAssay A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate Kinase, Substrate, and Test Compound A->B C Initiate Reaction with ATP B->C D Stop Reaction and Add Detection Reagent C->D E Measure Luminescence D->E F Calculate IC₅₀ E->F

References

Spectroscopic Profile of 4-Aminoindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoindolin-2-one (also known as 4-aminooxindole). Due to the limited availability of complete, experimentally verified spectra for this specific isomer in public databases, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of the indolin-2-one core and the influence of an amino substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
~10.2Singlet (broad)NH (lactam)
~7.0TripletH-6
~6.5DoubletH-5
~6.3DoubletH-7
~5.0Singlet (broad)NH₂
~3.4SingletCH₂

Note: The chemical shifts for NH and NH₂ protons can be broad and may vary with concentration and solvent purity.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~175C=O (lactam)
~145C-4 (C-NH₂)
~140C-7a
~128C-6
~125C-3a
~110C-5
~105C-7
~35CH₂

Note: Carbon chemical shifts are influenced by the electron-donating amino group.[2][3]

Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretching (amine and lactam)
~1700StrongC=O Stretching (lactam)
1620 - 1580MediumN-H Bending (amine)
1600 - 1450Medium-StrongC=C Stretching (aromatic)
1350 - 1250MediumC-N Stretching

Note: The presence of hydrogen bonding can cause broadening of the N-H stretching bands.[4]

Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
148Molecular Ion [M]⁺
120[M - CO]⁺
119[M - HCN - H]⁺
92[M - CO - HCN]⁺

Note: The fragmentation pattern is characteristic of indolinone structures, often involving the loss of carbon monoxide (CO).[5][6]

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for solid aromatic heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[7]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary to obtain a quality spectrum.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.

Alternative Methodology (Thin Solid Film):

  • Sample Preparation:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[9]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.[10]

  • Ionization:

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[11]

  • Fragmentation:

    • The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[12]

  • Mass Analysis and Detection:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Solid this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid_Sample_IR Prepare Solid Sample (ATR or Thin Film) Sample->Solid_Sample_IR Solid_Sample_MS Prepare for MS (Direct Probe/GC) Sample->Solid_Sample_MS NMR_Sample NMR Sample Dissolve->NMR_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR IR_Sample IR Sample Solid_Sample_IR->IR_Sample IR FTIR Spectrometer IR_Sample->IR MS_Sample MS Sample Solid_Sample_MS->MS_Sample MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to 4-Aminoindolin-2-one: Physical Properties and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Aminoindolin-2-one (CAS No: 54523-76-1), a heterocyclic compound of interest in medicinal chemistry. This document details its melting point and solubility, provides general experimental protocols for their determination, and explores the compound's relevance as a scaffold for kinase inhibitors, particularly in the context of VEGFR-2 signaling.

Physical Properties of this compound

Precise, experimentally determined physical properties for this compound are not widely reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following information has been compiled. It is important to note that some of the data presented is based on high-quality computational predictions and should be confirmed by experimental analysis for critical applications.

Data Summary

For ease of comparison, the available quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol -
CAS Number 54523-76-1Sigma-Aldrich[1]
Predicted Melting Point 183.4 °CChemspider
Solubility DMSO (Slightly), Methanol (Slightly)BenchChem[2]
Melting Point
Solubility

This compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The indolin-2-one core possesses both a hydrogen bond donor (the lactam N-H) and a hydrogen bond acceptor (the carbonyl oxygen), while the amino group at the 4-position can also participate in hydrogen bonding, suggesting some potential for solubility in polar solvents. However, the aromatic benzene ring contributes to its lipophilicity.

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the determination of the melting point and solubility of an organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a widely used technique for the determination of the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath or a metal block heater.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination (Thermodynamic/Equilibrium Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, providing a quantitative measure of its solubility.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations. The resulting concentration is the solubility of the compound in that solvent at that temperature.

Biological Relevance and Signaling Pathways

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.[3][4] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of VEGFR-2 Signaling

Derivatives of indolin-2-one are particularly known for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[3][5][6] Uncontrolled angiogenesis is a crucial process for tumor growth and metastasis. Indolin-2-one-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR-2 and thereby blocking the downstream signaling cascade.[5]

Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition by an indolin-2-one derivative.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_dimer Dimerization P1 Autophosphorylation VEGFR2_dimer->P1 ADP ADP P1->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream ATP ATP ATP->P1 Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor Indolin-2-one Inhibitor Inhibitor->P1 Inhibition

Caption: General mechanism of VEGFR-2 signaling and its inhibition by an indolin-2-one derivative.

Synthesis Workflow

A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, 4-nitro-2-oxindole. This transformation is a key step in the synthesis of many amino-substituted aromatic compounds.

Synthesis_Workflow Start 4-Nitro-2-oxindole Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) Reagents->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of significant interest due to its structural relation to a class of potent kinase inhibitors. While detailed experimental data on its physical properties are sparse, this guide provides the currently available information and outlines standard protocols for its determination. The role of the indolin-2-one scaffold in inhibiting key signaling pathways, such as VEGFR-2, underscores the potential of this compound as a valuable building block in the design and development of novel therapeutic agents. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical properties and biological activity.

References

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic lactam is a core structural component in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological effects. Its unique structure allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This technical guide provides a comprehensive overview of the biological activities of the indolin-2-one scaffold, with a focus on its applications in modern drug discovery, particularly in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Kinase Signaling

The most extensively studied biological activity of the indolin-2-one scaffold is its potent anticancer efficacy, primarily attributed to the inhibition of various protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Indolin-2-one derivatives have been successfully developed as multi-targeted tyrosine kinase inhibitors (TKIs), with several compounds progressing to clinical trials and receiving FDA approval.[1][3] A notable example is Sunitinib, an oral multi-targeted TKI that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation.[4][5]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many indolin-2-one derivatives function by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), preventing the phosphorylation and activation of downstream signaling molecules.[6][7] The indolin-2-one core is considered a privileged scaffold for binding to the hinge region of the ATP active site of VEGFR-2.[8] This inhibition disrupts vital signaling cascades, such as the VEGFR signaling pathway, which is a key driver of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] By blocking VEGFR, these compounds effectively cut off the tumor's blood supply, leading to growth inhibition and apoptosis.[4]

Substitutions at the C-3 position of the oxindole ring play a critical role in determining the antiangiogenic and anticancer activities of these compounds.[4][5]

dot

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition by Indolin-2-one Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS PIP2 PIP2 PLCg->PIP2 AKT AKT PI3K->AKT RAF RAF RAS->RAF IP3_DAG IP3 + DAG PIP2->IP3_DAG mTOR mTOR AKT->mTOR MEK MEK RAF->MEK PKC PKC IP3_DAG->PKC Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK PKC->RAF ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Indolin-2-one Indolin-2-one Indolin-2-one->VEGFR2 Inhibits ATP Binding

VEGFR-2 signaling inhibition by indolin-2-one derivatives.
Quantitative Data on Anticancer Activity

The cytotoxic and kinase inhibitory activities of various indolin-2-one derivatives have been extensively evaluated. The following tables summarize some of the reported quantitative data.

Table 1: In vitro Cytotoxicity of Indolin-2-one Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
SunitinibA549 (Lung)0.32[9]
SunitinibKB (Oral)0.67[9]
SunitinibK111 (Melanoma)1.19[9]
SunitinibNCI-H460 (Lung)1.22[9]
Compound 6jHeLa (Cervical)<40[10]
Compound 6oHeLa (Cervical)<40[10]
Compound 1cHCT-116 (Colon)Submicromolar[1]
Compound 1hHCT-116 (Colon)Submicromolar[1]
Compound 1cMDA-MB-231 (Breast)Potent Inhibitor[1]
Compound 2cMDA-MB-231 (Breast)Potent Inhibitor[1]
Compound 5hHT-29 (Colon)0.016[2]
Compound 5hH460 (Lung)0.0037[2]
Compound 12gA549 (Lung)0.83[11]
Compound 3jPC-3 (Prostate)3.56[12]
Compound 3oHCT-116 (Colon)2.93[12]
Compound 4hHCT-29 (Colon)27.42 (nM)[13]

Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives

CompoundKinase TargetIC50 (µM)Reference
SunitinibVEGFR-2-[4][5]
SunitinibPDGFR-β-[14]
Compound 6jTyrosine Kinase1.34[10]
Compound 6oTyrosine Kinase2.69[10]
Compound 12gPAK40.027[11]
Compound 3bVEGFR-2-[14]
Compound 3bVEGFR-3-[14]
Compound 3bFLT3-[14]
Compound 3bRet-[14]
Compound 3bPDGFR-β-[14]
Compound 8aAurora B0.0105[15]
Compound 6eAurora B0.0162[15]
Compound 12DHFR0.0407[16]

Antimicrobial Activity

Beyond their anticancer properties, indolin-2-one derivatives have emerged as promising antimicrobial agents.[17][18] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[18][19]

Mechanism of Action

The antimicrobial mechanism of some indolin-2-one derivatives is multifaceted. For instance, certain nitroimidazole-indolin-2-one hybrids exhibit a dual mode of action. They directly inhibit topoisomerase IV, an essential enzyme for bacterial DNA replication, and also undergo reductive bioactivation of the nitro group to generate reactive radicals that cause DNA damage.[10] This dual mechanism may help to circumvent the development of bacterial resistance.[10] Other derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism, which is crucial for bacterial survival.[15]

Table 3: Antimicrobial Activity of Indolin-2-one Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 8jE. coli2.5[17]
Compound XIGram-positive & Gram-negative strains0.0625–4[18]
Compound 10fS. aureus ATCC 65380.5[18]
Compound 10gS. aureus ATCC 42200.5[18]
Compound 10hMRSA ATCC 433000.5[18]

Anti-inflammatory Activity

Indolin-2-one derivatives have also demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.

Mechanism of Action

The anti-inflammatory effects of certain 3-substituted-indolin-2-ones are mediated through the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved by suppressing key signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.

dot

Anti_Inflammatory_Pathway Anti-inflammatory Mechanism of Indolin-2-one Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces TNFa_IL6 TNF-α, IL-6 Proinflammatory_Genes->TNFa_IL6 Leads to Indolin-2-one Indolin-2-one Indolin-2-one->IKK Inhibits Indolin-2-one->MAPK Inhibits AP1 AP-1 MAPK->AP1 AP1->Nucleus

Inhibition of NF-κB and MAPK pathways by indolin-2-ones.

Experimental Protocols

General Synthesis of 3-Substituted Indolin-2-one Derivatives

A common and straightforward method for the synthesis of 3-substituted indolin-2-one derivatives is the Knoevenagel condensation.[9]

dot

Synthesis_Workflow General Synthesis Workflow for 3-Substituted Indolin-2-ones Indolin-2-one Indolin-2-one Reaction_Vessel Reaction Vessel (e.g., Ethanol, Piperidine) Indolin-2-one->Reaction_Vessel Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Vessel Condensation Knoevenagel Condensation (Reflux) Reaction_Vessel->Condensation Purification Purification (e.g., Column Chromatography) Condensation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product 3-Substituted Indolin-2-one Characterization->Final_Product

Workflow for the synthesis of indolin-2-one derivatives.

Methodology:

  • Reactant Preparation: Dissolve the desired indolin-2-one and an appropriate aldehyde or ketone in a suitable solvent, commonly ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine, to the reaction mixture.

  • Reaction: Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 3-substituted indolin-2-one derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indolin-2-one derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the indolin-2-one derivative at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The indolin-2-one scaffold represents a highly versatile and privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant success in the development of anticancer agents targeting protein kinases. The ongoing exploration of this scaffold continues to yield novel compounds with potent antimicrobial and anti-inflammatory properties. The ability to readily modify the indolin-2-one core allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a continued focus for the development of new therapeutic agents to address a wide array of diseases. Further research into the diverse mechanisms of action and structure-activity relationships of indolin-2-one derivatives holds great promise for the future of medicine.

References

The Ascendance of 4-Aminoindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Among its many derivatives, the 4-aminoindolin-2-one scaffold has emerged as a particularly versatile and potent pharmacophore. This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound derivatives, providing a comprehensive resource for researchers in drug discovery and development.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound structure, characterized by an oxindole ring with an amino group at the C4 position, serves as a versatile template for the design of potent modulators of various biological processes. This scaffold has been extensively explored for its utility in developing kinase inhibitors, anticancer agents, and antimicrobial compounds. The strategic placement of the amino group provides a key interaction point for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the development of novel therapeutics based on this scaffold. A common and effective strategy involves a multi-step synthesis starting from readily available precursors.

General Synthetic Pathway

A prevalent method for the preparation of this compound involves the synthesis of a nitro-substituted precursor, followed by a reduction step. This approach allows for the late-stage introduction of the key amino functionality.

start 2-Methyl-3-nitroaniline acetylated N-(2-methyl-3-nitrophenyl)acetamide start->acetylated Acetic anhydride cyclized 4-Nitroindolin-2-one acetylated->cyclized Cyclization (e.g., with DMF-DMA) reduced This compound cyclized->reduced Reduction (e.g., Fe/HCl or catalytic hydrogenation)

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Synthesis of N-(2-methyl-3-nitrophenyl)acetamide: To a solution of 2-methyl-3-nitroaniline in a suitable solvent such as acetonitrile, acetic anhydride is added. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is isolated by precipitation in water, followed by filtration and drying.

Synthesis of 4-Nitroindolin-2-one: N-(2-methyl-3-nitrophenyl)acetamide is reacted with a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a high-boiling solvent like DMF. The reaction is heated to a high temperature to facilitate the intramolecular cyclization. Upon cooling, the product is typically precipitated by the addition of water, filtered, and purified.

Synthesis of this compound: The reduction of the nitro group in 4-nitroindolin-2-one to the corresponding amine is a critical step. This can be achieved through various methods:

  • Catalytic Hydrogenation: 4-Nitroindolin-2-one is dissolved in a suitable solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

  • Metal-Acid Reduction: A common method involves the use of a metal, such as iron powder, in the presence of an acid, like hydrochloric acid, in a solvent mixture such as ethanol and water. The reaction is heated to reflux, and upon completion, the reaction mixture is filtered, and the product is isolated from the filtrate.

Biological Activities and Therapeutic Potential

The this compound scaffold has been incorporated into a multitude of compounds demonstrating a broad spectrum of biological activities.

Kinase Inhibition and Anticancer Activity

A primary application of the this compound core is in the development of kinase inhibitors for cancer therapy. These compounds often target key kinases involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of Indolin-2-one Derivatives

Compound IDTarget Kinase(s)Cell LineIC50 (µM)Reference
Indolin-2-one Derivative 1 Aurora BMDA-MB-4680.0291 ± 0.0073[1][2]
Indolin-2-one Derivative 2 Aurora BMDA-MB-4680.0326 ± 0.0099[1][2]
Indolin-2-one Derivative 3 CDK8-0.129[3]
Azaindolin-2-one Derivative GSK3β-1.7[4]
(E)-3-benzylideneindolin-2-one Derivative Aurora A-1.68[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, incubate the kinase, a suitable substrate peptide, and the test compound in a kinase assay buffer for a defined period at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Derivatives of the indolin-2-one scaffold have also shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Indolin-2-one Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Indolin-2-one-nitroimidazole hybrid S. aureus (MRSA)0.0625 - 4[6][7]
Indolyl-aminoguanidinium derivative K. pneumoniae4 - 8[8]
Halogenated Indole Derivative 1 Candida species10 - 50[9]
Halogenated Indole Derivative 2 Candida species10 - 50[9]
Imidazoquinoxaline derivative B. subtilis0.15[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its potential in developing anti-inflammatory agents, often through the inhibition of key inflammatory signaling pathways such as NF-κB.

Table 3: Anti-inflammatory Activity of Indolin-2-one and Related Derivatives

Compound IDTarget/AssayIC50Reference
Pyridine Derivative NF-κB activity inhibition172.2 ± 11.4 nM[11]
Pyridine Derivative NO release inhibition3.1 ± 1.1 µM[11]
Flavanone Derivative Anti-inflammatory (in vivo)Potent[12]
Pyxinol Derivative NF-κB inhibition-[13]

Key Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate critical cellular signaling pathways.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a crucial pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many indolin-2-one derivatives are potent inhibitors of VEGFRs.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival ERK ERK MEK->ERK mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.[2][6][14][15][16]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.[11][17][18][19][20]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation

Caption: Overview of the MAPK/ERK signaling pathway.[1][5][9][21][22]

Aurora Kinase and CDK Signaling in Cell Cycle Control

Aurora kinases and Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their inhibition by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis AuroraA Aurora A AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis

Caption: Role of CDKs and Aurora Kinases in the cell cycle.[14][15][16][17][18][19][20][23][24][25]

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets have led to the discovery of numerous potent compounds with diverse therapeutic potential. The continued exploration of this versatile core, coupled with rational drug design and a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective therapies for a wide range of diseases, from cancer to infectious and inflammatory disorders. Future research should focus on the development of more selective and potent this compound derivatives, as well as the elucidation of their detailed mechanisms of action to further unlock the full therapeutic potential of this remarkable scaffold.

References

Discovery and history of 4-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Indolin-2-One Based Kinase Inhibitors: The Case of Sunitinib and its Precursors

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the discovery and history of this important class of compounds, with a primary focus on Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its precursor, Semaxanib (SU5416). While the specific compound "4-Aminoindolin-2-one" does not have a well-documented history as a major therapeutic agent, the broader class of substituted indolin-2-ones, particularly those with amino-heterocyclic substitutions at the 3-position, has been extensively developed, culminating in successful drugs like Sunitinib.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of key signaling pathways.

Early Discovery of the Indolin-2-One Scaffold as Kinase Inhibitors

The journey of indolin-2-one derivatives as kinase inhibitors began with the exploration of small molecules that could compete with ATP for the ATP-binding site of protein kinases.[2][5][6] The first report of the antikinase activity of the indolinone set of kinase inhibitors was in 1997.[2][7] These compounds were identified as potent and selective inhibitors of various kinases, and their favorable physicochemical properties made them attractive lead structures for drug development.[2] Pyrrole-indoline-2-ones were among the first structures identified and have been extensively studied for their inhibitory effects on key RTKs involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[3]

Semaxanib (SU5416): A Pioneering Indolin-2-One Kinase Inhibitor

Semaxanib, also known as SU5416, was a pioneering synthetic inhibitor of the Flk-1/KDR VEGF receptor tyrosine kinase, developed by SUGEN.[8][9] It was one of the first small molecule inhibitors of Flk-1/KDR to enter large-scale clinical trials for the treatment of advanced malignancies.[9]

Mechanism of Action of Semaxanib

Semaxanib functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR2 (Flk-1/KDR).[9][10][11] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for VEGF-stimulated endothelial cell migration and proliferation.[10][11] The ultimate effect is a reduction in tumor microvasculature, cutting off the tumor's supply of nutrients and oxygen.[10][11]

Preclinical and Clinical Development of Semaxanib

In preclinical studies, Semaxanib demonstrated potent anti-angiogenic activity. It inhibited VEGF-dependent mitogenesis of human umbilical vein endothelial cells (HUVECs) and suppressed tumor growth in various xenograft models by inhibiting tumor angiogenesis.[9][12] However, despite promising preclinical data, Semaxanib's clinical development was ultimately halted. In 2002, Phase III clinical trials of Semaxanib for advanced colorectal cancer were discontinued due to a lack of survival benefit compared to the standard of care.[8][13] Questions regarding the dosing schedule and the emergence of next-generation tyrosine kinase inhibitors contributed to the discontinuation of its development.[8][13]

Sunitinib (SU11248): A Multi-Targeted Success Story

Sunitinib, marketed as Sutent®, is an oral, multi-targeted receptor tyrosine kinase inhibitor that emerged from the same research program at SUGEN that developed Semaxanib.[4][5] It represents a significant advancement over its precursor, with a broader target profile and improved clinical efficacy. Sunitinib was the third in a series of compounds that included SU5416 and SU6668.[4][5] In January 2006, Sunitinib received FDA approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), becoming the first cancer drug to be simultaneously approved for two different indications.[4][5]

Mechanism of Action of Sunitinib

Sunitinib's efficacy stems from its ability to inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[14][15] Its primary targets include:

  • VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3): Inhibition of VEGFRs disrupts angiogenesis, the formation of new blood vessels that tumors need to grow.[14][15]

  • PDGFRs (PDGFR-α and PDGFR-β): By inhibiting PDGFRs, Sunitinib interferes with signaling pathways that promote tumor cell proliferation and survival.[14][15]

  • c-KIT: Inhibition of the c-KIT receptor is crucial for its efficacy in GIST, where mutations in this receptor are a key driver of the disease.[14][15]

  • FLT3: Inhibition of FLT3 is relevant in certain hematological malignancies.[14][15]

  • RET: The RET proto-oncogene is another target of Sunitinib.[14]

By simultaneously blocking these pathways, Sunitinib reduces tumor vascularization, induces cancer cell apoptosis, and ultimately leads to tumor shrinkage.[5]

Clinical Efficacy of Sunitinib

Sunitinib has demonstrated significant clinical benefit in various cancers. In a pivotal Phase III trial for treatment-naïve metastatic RCC, Sunitinib significantly prolonged progression-free survival compared to interferon-alfa (11 months vs. 5 months).[16][17] For patients with imatinib-resistant GIST, a large Phase III trial showed that Sunitinib provided a new treatment option to halt disease progression.[4][5] The study was unblinded early due to the clear benefit of Sunitinib over placebo.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for Semaxanib and Sunitinib.

Table 1: In Vitro Inhibitory Activity of Semaxanib (SU5416)

TargetAssayIC50 (μM)Reference
Flk-1/KDR (VEGFR2)Flk-1 overexpressing NIH 3T3 cells1.04[18]
PDGFRNIH 3T3 cells20.3[18]
Flk-1/KDR (VEGFR2)Biochemical Kinase Assay1.23[12]
EGFRBiochemical Kinase Assay> 100[12]
FGFRBiochemical Kinase Assay> 100[12]

Table 2: Sunitinib Clinical Trial Data for Metastatic Renal Cell Carcinoma (First-Line)

ParameterSunitinibInterferon-alfaHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival11 months5 months0.42 (0.32–0.54)< .001[16]
Objective Response Rate31%6%--[17]
Median Overall Survival26.4 months21.8 months0.821 (0.673–1.001).051[16]

Table 3: Sunitinib Clinical Trial Data for Imatinib-Resistant GIST

ParameterSunitinibPlaceboHazard Ratio (95% CI)p-valueReference
Median Time to Progression26.6 weeks6.4 weeks0.339 (0.244–0.472)≤0.001[19]
Median Overall Survival72.7 weeks64.9 weeks0.876 (0.679–1.129)0.306[19]

Experimental Protocols

Synthesis of Semaxanib (SU5416)

The synthesis of Semaxanib is a two-step process:

  • Vilsmeier-Haack Reaction: 2,4-dimethylpyrrole undergoes a Vilsmeier-Haack reaction to produce the corresponding aldehyde.[8]

  • Knoevenagel Condensation: The resulting aldehyde is then condensed with oxindole in the presence of a base to yield Semaxanib.[8]

VEGFR2 (Flk-1) Autophosphorylation Inhibition Assay (for Semaxanib)

This protocol is based on the methods described in early studies of Semaxanib.[18]

  • Cell Culture: Use NIH 3T3 cells overexpressing the Flk-1 receptor.

  • Receptor Immunolocalization: Solubilized membranes from the cells are added to ELISA plates pre-coated with a monoclonal antibody that recognizes Flk-1. Incubate overnight at 4°C.

  • Inhibitor Addition: Add serial dilutions of Semaxanib (SU5416) to the immunolocalized receptor.

  • Autophosphorylation Induction: To induce autophosphorylation, add various concentrations of ATP to the wells. Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Stoppage: Stop the reaction with EDTA.

  • Detection: Quantify the level of receptor phosphorylation using a standard ELISA detection method.

Cell Proliferation (MTT) Assay (for Sunitinib)

This is a general protocol for assessing the effect of Sunitinib on cell proliferation.[20]

  • Cell Plating: Plate cancer cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Sunitinib and a vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Sunitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT ADP ADP VEGFR->ADP P PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->ADP P PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT->ADP P cKIT->PI3K_AKT cKIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT ATP ATP ATP->VEGFR ATP->PDGFR ATP->cKIT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis Drug_Discovery_Workflow A Scaffold Identification (Indolin-2-one) B Lead Compound Synthesis (Semaxanib - SU5416) A->B C Preclinical Testing (In Vitro & In Vivo) B->C D Phase I-III Clinical Trials (Semaxanib) C->D E Lead Optimization D->E Learnings K Trial Failure D->K F Optimized Compound (Sunitinib - SU11248) E->F G Preclinical Testing F->G H Phase I-III Clinical Trials (Sunitinib) G->H I Regulatory Approval (FDA) H->I J Marketed Drug (Sutent®) I->J

References

Theoretical Studies on the Tautomerism of 4-Aminoindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindolin-2-one, a derivative of the indolinone scaffold, represents a core structural motif in a multitude of biologically active compounds. The indolinone ring system is a prominent feature in many pharmaceuticals, including several kinase inhibitors used in oncology. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Therefore, a thorough understanding of the tautomeric equilibria of this compound is paramount for the rational design and development of novel therapeutics based on this scaffold.

This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the tautomerism of this compound and its derivatives. While direct experimental and extensive computational data for this compound is limited in the public domain, this guide leverages findings from closely related indolinone and isatin derivatives to present a comprehensive framework for its investigation.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The primary equilibrium is expected to be between the lactam and lactim forms. Additionally, the presence of the amino group at the 4-position introduces the possibility of imine-enamine tautomerism.

Tautomers T1 This compound (Lactam) T2 4-Amino-2-hydroxy-1H-indole (Lactim) T1->T2 Lactam-Lactim Tautomerism T3 4-Imino-1,5-dihydro-indol-2-one (Imin-Enamine) T1->T3 Amine-Imine Tautomerism

Theoretical Studies: Computational Chemistry Approach

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers. These methods can provide accurate predictions of molecular geometries, energies, and spectroscopic properties.

Computational Workflow

A typical computational workflow for studying the tautomerism of this compound would involve the following steps:

Workflow cluster_0 Computational Setup cluster_1 Calculations cluster_2 Analysis mol_selection 1. Define Tautomeric Structures method_selection 2. Select Level of Theory (e.g., DFT/B3LYP) mol_selection->method_selection basis_set 3. Choose Basis Set (e.g., 6-311++G(d,p)) method_selection->basis_set solvent_model 4. Include Solvent Model (e.g., PCM) basis_set->solvent_model geom_opt 5. Geometry Optimization solvent_model->geom_opt freq_calc 6. Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc 7. Single-Point Energy Calculation (Higher accuracy) freq_calc->energy_calc rel_energy 8. Calculate Relative Energies (ΔE, ΔH, ΔG) energy_calc->rel_energy pop_analysis 9. Boltzmann Population Analysis rel_energy->pop_analysis spec_sim 10. Simulate Spectra (IR, NMR) pop_analysis->spec_sim

Quantitative Data from Analogous Systems
CompoundMethodBasis SetSolventΔE (Keto - Enol) (kcal/mol)Predominant TautomerReference
(E)-3-benzylideneindolin-2-oneDFT/B3LYP6-311G(d,p)Gas Phase14.67Keto[1][2]
(E)-3-benzylideneindolin-2-oneDFT/B3LYP6-311G(d,p)DMSO14.59Keto[2]
Isatin--Solid State-Lactam[3]
Pindone (an indandione)DFT/B3LYP6-311++G(d,p)-Endocyclic enol more stableEnol[4]

Note: This table summarizes data from related compounds to provide an expected trend for this compound. The stability of pindone's enol form is an exception due to its unique dicarbonyl structure.

Experimental Protocols for Tautomer Characterization

Experimental validation is crucial to confirm the predictions from theoretical calculations. The following spectroscopic techniques are commonly employed to characterize tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.

Detailed Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • 1H NMR Spectroscopy:

    • Acquire a high-resolution 1H NMR spectrum.

    • Analysis: The lactam form is expected to show a characteristic signal for the N-H proton (typically broad) and distinct signals for the CH2 protons of the five-membered ring. The lactim form would lack the N-H signal and instead show a signal for the O-H proton, with a corresponding change in the chemical shifts of the aromatic and heterocyclic protons. The presence of both sets of signals indicates a tautomeric equilibrium. Integration of the respective signals allows for the quantification of the tautomer ratio.

  • 13C NMR Spectroscopy:

    • Acquire a 13C NMR spectrum.

    • Analysis: The most significant difference is expected for the carbonyl carbon (C2). The lactam form will exhibit a signal in the typical carbonyl region (~170-180 ppm). In the lactim form, this carbon becomes part of a C=N bond and is attached to a hydroxyl group, shifting its resonance to a different region of the spectrum.

  • 15N NMR Spectroscopy:

    • If isotopically labeled material is available or with a sensitive cryoprobe, 15N NMR can provide direct evidence of the protonation state of the nitrogen atoms.[5]

    • Analysis: The chemical shift of the ring nitrogen will be significantly different in the lactam (-NH-) versus the lactim (-N=) form.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomers, especially in the solid state.

Detailed Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has transparent windows in the IR region of interest.

  • Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm-1.

  • Analysis:

    • Lactam Form: Look for a strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam), typically in the region of 1680-1720 cm-1. A band for the N-H stretch will also be present around 3200-3400 cm-1.

    • Lactim Form: The characteristic C=O band will be absent. Instead, a broad O-H stretching band will appear around 3200-3600 cm-1, and a C=N stretching vibration may be observed.

Signaling Pathways and Logical Relationships

The tautomeric state of a drug molecule is a critical factor in its interaction with biological targets. Different tautomers present distinct pharmacophoric features (hydrogen bond donors and acceptors), which can lead to different binding affinities and biological activities.

Signaling cluster_0 Molecular Properties cluster_1 Biological Activity Tautomer Tautomeric Equilibrium (Lactam vs. Lactim) HBD Hydrogen Bond Donors/Acceptors Tautomer->HBD Solubility Solubility Tautomer->Solubility Lipophilicity Lipophilicity Tautomer->Lipophilicity Binding Target Binding Affinity (e.g., Kinase Active Site) HBD->Binding Activity Biological Activity Solubility->Activity Lipophilicity->Activity Binding->Activity

Conclusion

The study of tautomerism in this compound is essential for a complete understanding of its chemical behavior and biological function. While direct experimental data is sparse, a combination of computational modeling and spectroscopic analysis, guided by findings from analogous indolinone systems, provides a robust framework for its investigation. Theoretical calculations consistently predict the predominance of the lactam form, a hypothesis that can be rigorously tested using NMR and IR spectroscopy. A thorough characterization of the tautomeric landscape of this compound will undoubtedly aid in the design of more effective and safer drugs based on this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Molecular Modeling and Computational Studies of 4-Aminoindolin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the molecular modeling and computational chemistry approaches applied to understand and predict the activity of 4-aminoindolin-2-one and its derivatives. We delve into the methodologies of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations as they pertain to this important class of compounds. This document synthesizes data from various studies, presenting quantitative findings in structured tables and detailing the experimental protocols for key computational experiments. Furthermore, we visualize complex workflows and signaling pathways using diagrams to facilitate a deeper understanding of the computational drug design process for indolin-2-one-based inhibitors.

Introduction to the Indolin-2-one Scaffold

Indolin-2-one, also known as oxindole, is a bicyclic aromatic heterocyclic compound. Its derivatives are of significant interest in drug discovery due to their ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of protein kinases.[1] This has led to the development of numerous indolin-2-one-based compounds as potent inhibitors of various kinases involved in cancer and other diseases. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example featuring the indolin-2-one core.[2] The 4-amino substitution on the indolin-2-one ring provides a key vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Computational studies are instrumental in rationally designing these modifications.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.

Experimental Protocols for Molecular Docking

A typical molecular docking workflow for indolin-2-one derivatives involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, VEGFR-2 (PDB ID: 4AGD), Aurora B kinase (PDB ID: 4AF3), and HIV-1 integrase (PDB ID: 5KGX) have been used as targets for indolin-2-one derivatives.[2][3][4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[5]

  • Ligand Preparation: The 3D structures of the indolin-2-one derivatives are generated and energy-minimized using computational chemistry software.

  • Docking Simulation: Docking is performed using software such as MOE (Molecular Operating Environment), Molegro Virtual Docker (MVD), or Glide.[2][3][6] The docking protocol is often validated by redocking the co-crystallized ligand into the active site and ensuring the software can reproduce the experimental binding pose, typically measured by a low root-mean-square deviation (RMSD).[7]

  • Analysis of Results: The resulting docked poses are analyzed based on their scoring functions (e.g., MolDock Score, Rerank Score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the amino acid residues in the active site.[2][6] For example, the NH and CO groups of the indolin-2-one scaffold are known to form crucial hydrogen bonds with the hinge region residues of kinases like Glu917 and Cys919 in VEGFR-2.[1]

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Select Target Protein (e.g., VEGFR-2) from PDB PDB_Prep Prepare Protein: Add Hydrogens, Remove Water PDB->PDB_Prep Ligand Prepare 3D Ligand Structures (Indolin-2-one derivatives) Dock Perform Docking (e.g., MOE, Glide) Ligand->Dock Validate Validate Protocol (Redocking) PDB_Prep->Validate Analyze Analyze Poses and Scores Dock->Analyze Validate->Dock If valid Interactions Identify Key Interactions (H-bonds, etc.) Analyze->Interactions SAR Guide Structure-Activity Relationship (SAR) Interactions->SAR

A generalized workflow for molecular docking studies.
Quantitative Data from Molecular Docking Studies

The following table summarizes representative quantitative data from molecular docking and in vitro studies of indolin-2-one derivatives against various targets.

Compound SeriesTarget ProteinPDB IDDocking Score (unit)Experimental IC50 (µM)Reference
Indolin-2-one derivativesVEGFR-24AGD-0.078 - 0.358[1][3]
4-Thiazolidinone-indolin-2-onesAntitumor--CTC50 values reported[8]
3-Hydroxy-indolin-2-onesHIV-1 Integrase5KGX--[4]
Indolin-2-one derivativesAurora B Kinase4AF3-225.90 (MolDock Score, kcal/mol)-[2]
Indolin-2-one derivativesCyclooxygenase-23LN1Rerank Scores reported-[6]
Azine-linked indolinone hybridsCDK2--0.027 - 0.143[9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] These models are then used to predict the activity of new, unsynthesized compounds.

Experimental Protocols for 3D-QSAR

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.[11][12]

  • Data Set Preparation: A series of indolin-2-one analogs with experimentally determined biological activities (e.g., IC50 values) is selected. The dataset is divided into a training set to build the model and a test set to validate it.[8]

  • Molecular Alignment: All molecules in the dataset are aligned or superimposed according to a common scaffold. This is a critical step and can be based on a template molecule or on docked conformations.[5][13]

  • Field Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and acceptor fields.[14]

  • Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated fields with the variations in biological activity.[11]

  • Model Validation: The predictive power of the QSAR model is assessed using statistical metrics. A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) are indicative of a robust model.[11][12] The model's ability to predict the activity of the test set compounds is the ultimate validation.

QSAR_Workflow Data Compile Dataset of Indolin-2-ones with IC50 values Split Split into Training and Test Sets Data->Split Align Molecular Alignment (Ligand or Docking-based) Split->Align CoMFA Calculate CoMFA/CoMSIA Fields (Steric, Electrostatic, etc.) Align->CoMFA PLS PLS Regression: Correlate Fields with Activity CoMFA->PLS Model Generate QSAR Model PLS->Model Validate Internal & External Validation (q², r²) Model->Validate Predict Predict Activity of New Compounds Validate->Predict Interpret Interpret Contour Maps to Guide Design Validate->Interpret

A typical workflow for developing a 3D-QSAR model.
Quantitative Data from QSAR Studies

The performance of QSAR models is judged by several statistical parameters.

Study SubjectQSAR Methodq² (Cross-validated r²)r² (Non-cross-validated r²)Key FindingReference
PDK1 InhibitorsCoMFA0.7370.907Model provides insights for future drug design.[12]
PDK1 InhibitorsCoMSIA0.8240.991Consistent with docking results.[12]
Tubulin InhibitorsCoMFA0.660.955Steric interactions are more influential than electrostatic ones.[10]
GyrB InhibitorsCoMSIA0.6290.864Electrostatic and H-bond donor fields are important.[13]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, MD simulations offer insights into the dynamic behavior of the system over time. This can be used to assess the stability of the docked pose and to calculate binding free energies.[7]

Experimental Protocols for MD Simulations
  • System Setup: The best-docked pose of the indolin-2-one derivative in the protein's active site is used as the starting point. The complex is solvated in a water box with appropriate ions to neutralize the system.[13]

  • Force Field Selection: A force field (e.g., AMBER, GROMOS) is chosen to describe the potential energy of the system.[9][13]

  • Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. Then, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated at a constant pressure.[13]

  • Production Run: The simulation is run for a specific period, typically ranging from nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.[7][15]

  • Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the protein-ligand complex (e.g., by calculating RMSD), the flexibility of different parts of the protein (e.g., by calculating RMSF), and the persistence of key interactions.[7][9]

Simplified Signaling Pathway

Indolin-2-one derivatives frequently target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. A common target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) VEGFR->Pathway Activates VEGF VEGF (Growth Factor) VEGF->VEGFR Binds Indolinone Indolin-2-one Inhibitor Indolinone->VEGFR Inhibits ATP Binding Response Cell Proliferation, Angiogenesis Pathway->Response

Inhibition of the VEGFR signaling pathway by indolin-2-ones.

Conclusion

Molecular modeling and computational chemistry are indispensable tools in the discovery and development of drugs based on the this compound scaffold. Molecular docking provides crucial insights into the binding modes of these compounds, QSAR models enable the prediction of biological activity for novel derivatives, and molecular dynamics simulations assess the stability of ligand-protein interactions. The integration of these computational approaches facilitates a rational, structure-based drug design process, accelerating the identification of potent and selective kinase inhibitors for therapeutic intervention. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to leverage computational tools in their drug discovery efforts.

References

Potential Biological Targets of 4-Aminoindolin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indolin-2-one scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous kinase inhibitors. Its unique chemical properties allow for versatile modifications, leading to the development of potent and selective therapeutic agents. 4-Aminoindolin-2-one represents a key synthetic intermediate or building block for many of these biologically active derivatives. While this compound itself is not extensively documented as a direct bioactive agent, its derivatives have been successfully developed into FDA-approved drugs and clinical candidates that target a wide array of protein kinases and other enzymes involved in critical cellular processes. This technical guide provides a comprehensive overview of the primary biological targets of prominent this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Key Biological Targets of Indolin-2-one Derivatives

The versatility of the indolin-2-one core allows for the targeting of a diverse range of enzymes. The primary targets identified for its derivatives are protein kinases, which play a central role in signal transduction pathways regulating cell growth, proliferation, differentiation, and survival.

Receptor Tyrosine Kinases (RTKs)

Many indolin-2-one derivatives are multi-targeted inhibitors of RTKs, which are crucial mediators of angiogenesis and tumor cell proliferation.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2 (also known as KDR or Flk-1), is a cornerstone of anti-angiogenic therapy. By blocking the binding of ATP to the kinase domain, these inhibitors prevent the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in tumor growth, angiogenesis, and maintenance of the tumor microenvironment. Dual inhibition of VEGFR and PDGFR, as seen with drugs like Sunitinib and Toceranib, can lead to a more potent anti-tumor effect.

  • c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is a key driver in certain cancers, most notably gastrointestinal stromal tumors (GIST). Indolin-2-one derivatives that inhibit c-Kit can block the uncontrolled proliferation of tumor cells dependent on this signaling pathway.

  • FMS-like Tyrosine Kinase 3 (Flt-3): Flt-3 is often mutated in acute myeloid leukemia (AML), leading to constitutive activation and leukemic cell proliferation. Inhibitors targeting Flt-3 are a valuable therapeutic strategy for this disease.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is primarily involved in the regulation of macrophages. In the tumor microenvironment, inhibiting CSF-1R can modulate tumor-associated macrophages to reduce their pro-tumoral functions.

  • RET (Rearranged during Transfection): The RET proto-oncogene is implicated in certain types of thyroid and lung cancers.

Non-Receptor Tyrosine Kinases
  • Src Family Kinases (SFKs): This family of kinases (including Src, Yes, Lyn, and Fyn) is involved in a multitude of cellular processes, including cell adhesion, growth, and migration. Their dysregulation is common in many cancers. SU6656 is a notable indolin-2-one derivative that selectively inhibits SFKs.

Other Kinases and Enzymes
  • p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase that plays a role in cell motility, survival, and cytoskeletal dynamics. It is overexpressed in several cancers, making it an attractive therapeutic target.

  • Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader that is crucial for the transcription of key oncogenes like c-Myc. Inhibitors of BRD4 have shown promise in treating various cancers, including leukemia.

  • Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation has been linked to neurodegenerative diseases like Alzheimer's, as well as cancer.

  • Aurora Kinases: These are serine/threonine kinases that are essential for cell division. Aurora B, in particular, is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following tables summarize the inhibitory activities of key this compound derivatives against their respective biological targets.

Table 1: Inhibitory Activity of Multi-Targeted RTK Inhibitors

CompoundTargetIC₅₀ / Kᵢ (nM)Assay Type
Sunitinib VEGFR-2 (KDR/Flk-1)80 / 9Cell-free / ATP-competitive
PDGFR-β2 / 8Cell-free / ATP-competitive
c-KitPotent inhibitorCell-based
Flt-350 (ITD mutant)Cell-based
Toceranib VEGFR-2 (KDR/Flk-1)5Cell-free (Kᵢ)
PDGFR-β6Cell-free (Kᵢ)
c-KitPotent inhibitorCell-based

Data compiled from multiple sources.[1][2][3] IC₅₀ represents the half-maximal inhibitory concentration. Kᵢ represents the inhibition constant.

Table 2: Inhibitory Activity of Selective Indolin-2-one Derivatives

CompoundPrimary Target(s)IC₅₀ (nM)Assay Type
SU6656 Src280Cell-free
Yes20Cell-free
Lyn130Cell-free
Fyn170Cell-free
Compound 12d PAK416Biochemical
Compound 12g PAK427Biochemical
Compound 21r BRD4 (BD1)41Biochemical
BRD4 (BD2)313Biochemical
Compound 8a Aurora B10.5Biochemical
Compound (E)-2f GSK3β1700Luminescence-based

Data compiled from multiple sources.[4][5][6][7][8][9][10][11]

Mandatory Visualization

Diagrams created using Graphviz DOT language illustrate key signaling pathways and experimental workflows.

VEGFR_PDGFR_Pathway VEGFR/PDGFR Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PLCg PDGFR->PI3K PDGFR->RAS Inhibitor Sunitinib / Toceranib Inhibitor->VEGFR Inhibitor->PDGFR Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation AKT->Migration AKT->Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival ERK->Angiogenesis

Caption: VEGFR/PDGFR signaling and points of inhibition.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase Enzyme - Peptide Substrate - ATP - Test Compound (Indolin-2-one derivative) B Dispense Kinase and Test Compound into 96-well plate A->B C Initiate reaction by adding ATP and Substrate mixture B->C D Incubate at controlled temperature for a defined period C->D E Stop reaction and add detection reagents (e.g., Luminescent Kinase Assay Reagent) D->E F Measure signal (e.g., Luminescence) E->F G Data Analysis: Calculate % Inhibition and IC₅₀ values F->G

Caption: General workflow for an in vitro kinase assay.

Logical_Relationship This compound Derivative Targets cluster_derivatives Derivatives cluster_targets Biological Targets Core This compound (Core Scaffold) Sunitinib Sunitinib Core->Sunitinib is a precursor for Toceranib Toceranib Core->Toceranib is a precursor for SU6656 SU6656 Core->SU6656 is a precursor for Other Other Derivatives Core->Other is a precursor for RTKs VEGFR, PDGFR, c-Kit, Flt-3 Sunitinib->RTKs Toceranib->RTKs SFKs Src, Yes, Lyn, Fyn SU6656->SFKs OtherKinases PAK4, Aurora B, GSK3β Other->OtherKinases Epigenetic BRD4 Other->Epigenetic

Caption: Relationship between the core scaffold and targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of indolin-2-one derivatives.

Protocol 1: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration close to the Kₘ for the specific kinase.

    • Kinase-Substrate Solution: Prepare a 2X working solution of the kinase and its specific peptide substrate in kinase buffer.

    • Test Compound: Prepare serial dilutions of the this compound derivative in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 96-well plate. Include wells with DMSO only for "no inhibition" controls and wells with buffer only for "background" controls.

    • Add 10 µL of the 2X Kinase-Substrate solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background luminescence from all other readings.

    • Calculate the percentage of kinase inhibition relative to the "no inhibition" (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12][13][14]

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include control wells with medium and DMSO.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][17][18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blotting for Receptor Tyrosine Kinase Phosphorylation

This protocol is used to detect the phosphorylation status of a target RTK in cells treated with an inhibitor.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency. For ligand-stimulated phosphorylation, serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of the indolin-2-one inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for 5-10 minutes to induce receptor phosphorylation. Include unstimulated and untreated controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[19][20]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[21]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera-based imager or X-ray film.

    • To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein like β-actin or GAPDH.[20][21]

Conclusion

The this compound scaffold is a highly valuable starting point in the design and synthesis of potent enzyme inhibitors. Its derivatives have demonstrated significant clinical success, primarily through the multi-targeted inhibition of receptor tyrosine kinases involved in cancer progression and angiogenesis. The continued exploration of this chemical space has revealed a broader range of targets, including non-receptor tyrosine kinases, cell cycle kinases, and epigenetic regulators. The data and protocols presented in this guide underscore the therapeutic potential of this compound class and provide a foundational resource for researchers and drug development professionals working to create the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Anticancer Agents Utilizing 4-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1] 4-Aminoindolin-2-one, also known as 4-aminooxindole, is a key starting material for the synthesis of a variety of potent anticancer agents. Its strategic amine functionality allows for diverse chemical modifications, leading to the development of targeted therapies that interfere with cancer cell proliferation, survival, and angiogenesis. This document provides detailed protocols and application notes for the synthesis of anticancer agents derived from this compound, with a focus on kinase inhibitors.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of this compound predominantly exert their anticancer effects by inhibiting various protein kinases involved in cancer progression. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), all of which are crucial for tumor angiogenesis and growth.[2] By blocking the ATP-binding site of these kinases, these small molecules inhibit downstream signaling pathways, leading to reduced tumor vascularization, induction of apoptosis, and inhibition of tumor cell proliferation.[3]

Another identified mechanism for some indolin-2-one derivatives is the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and activation of apoptotic signaling pathways such as the ASK1-p38/JNK pathway.[4]

Below is a diagram illustrating the general mechanism of action of this compound-based kinase inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Indolinone This compound Derivative Indolinone->RTK Inhibits Apoptosis Apoptosis Indolinone->Apoptosis Induces ATP ATP ATP->RTK Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation GrowthFactor Growth Factor (VEGF, PDGF, FGF) GrowthFactor->RTK Binds

Caption: General mechanism of RTK inhibition by this compound derivatives.

Synthesis of a Nintedanib Analogue: An Exemplary Protocol

Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR. The following is a representative, multi-step synthesis adapted from established procedures, demonstrating the use of a this compound precursor in the creation of a potent anticancer agent. While some syntheses start with the corresponding nitro-analogue, the reduction to the amine is a crucial step, highlighting the importance of the amino group for subsequent reactions.[2]

The overall synthetic workflow is depicted below:

Start 4-Nitro-phenylamine Derivative Step1 Bromo-acetylation & N-Methylpiperazine addition Start->Step1 Intermediate1 Aniline Side Chain (Nitro precursor) Step1->Intermediate1 Step2 Hydrogenation (Reduction) Intermediate1->Step2 Intermediate2 Aniline Side Chain (Amino-form) Step2->Intermediate2 Step4 Condensation Reaction Intermediate2->Step4 Start2 Substituted Oxindole Step3 Condensation with Trimethyl Orthobenzoate Start2->Step3 Intermediate3 Activated Oxindole Step3->Intermediate3 Intermediate3->Step4 FinalProduct Nintedanib Analogue Step4->FinalProduct

Caption: Synthetic workflow for a Nintedanib analogue.
Part 1: Synthesis of the Aniline Side Chain

  • Bromo-acetylation/Amination: To a solution of a para-nitro-phenylamine derivative, add bromoacetyl bromide followed by N-methylpiperazine. This one-pot reaction yields the aniline side chain precursor.[2]

  • Reduction of the Nitro Group: The nitro group of the aniline side chain precursor is reduced to an amine via catalytic hydrogenation (e.g., using Pd/C as a catalyst) under a hydrogen atmosphere.[1] This step is crucial for creating the reactive aniline moiety.

Part 2: Synthesis of the Activated Oxindole
  • Activation of the Oxindole: A 6-methoxycarbonyl-substituted oxindole is condensed with trimethyl orthobenzoate in acetic anhydride. This reaction, accompanied by N-acetylation, activates the oxindole for the subsequent condensation.[2]

Part 3: Final Condensation
  • Addition-Elimination Reaction: The synthesized aniline side chain (from Part 1) and the activated oxindole (from Part 2) are condensed in a suitable solvent.[5]

  • Deprotection: The acetyl group is subsequently removed, for instance, by using piperidine, to yield the final product.[2]

  • Salt Formation: The final compound can be converted to a more stable and soluble salt, such as an ethanesulfonate salt.[2]

Experimental Protocols

Note: These are generalized protocols and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives[7]
  • Step 1: Synthesis of Isatin Derivatives: Substituted isatin derivatives can be prepared according to literature procedures.

  • Step 2: Synthesis of 5-{4-(aminophenyl)-1,3,4-oxadiazol}-2-thiol: This intermediate is synthesized from the corresponding hydrazinecarboxamide precursor.

  • Step 3: Condensation Reaction: A mixture of the substituted isatin derivative (1 mmol) and 5-{4-(aminophenyl)-1,3,4-oxadiazol}-2-thiol (1 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.

  • Step 4: Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure product.

Protocol 2: General Procedure for Knoevenagel Condensation of Isatin with Thiazolidinone[8]
  • To a stirred solution of an isatin derivative (2 mmol) and a thiazolidinone derivative (2.4 mmol) in ethanol (20 mL), add malononitrile (0.25 mmol) and triethylamine (1 mmol).

  • Reflux the reaction mixture for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the resulting solid, wash with hot ethanol, and recrystallize from an appropriate solvent to obtain the final product.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various indolin-2-one derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one Derivatives [6]

CompoundSubstitutionHeLaIMR-32MCF-7
VIa H28.4530.1233.62
VIb 5-F10.6412.8814.23
VIc 5-Cl11.2313.5415.01
VId 5-Br12.0114.1116.78
Cisplatin -13.5413.8914.08

Table 2: IC50 Values (µM) of Thiazolidinone-Indolin-2-one Analogs [7]

CompoundA549 (Lung)MCF-7 (Breast)PC3 (Prostate)
7g 404050
Etoposide 253035

Table 3: Kinase Inhibitory Activity (IC50 in µM) of Benzyl Sulfoxide 2-Indolinone Derivatives [8]

CompoundTyrosine Kinase Inhibition
6j 1.34
6o 2.69

Conclusion

This compound and its precursors are versatile building blocks for the synthesis of potent anticancer agents, particularly kinase inhibitors. The synthetic routes are generally robust and allow for the introduction of diverse functionalities to modulate the activity and selectivity of the final compounds. The provided protocols and data serve as a valuable resource for researchers in the field of anticancer drug discovery and development. Further exploration of this scaffold holds promise for the development of next-generation targeted cancer therapies.

References

Application of 4-Aminoindolin-2-one in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The 4-amino substituted indolin-2-one core has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents. Derivatives of 4-Aminoindolin-2-one have demonstrated potent inhibitory effects on key inflammatory mediators and signaling pathways, highlighting their therapeutic potential.

This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anti-inflammatory drugs based on the this compound scaffold.

Mechanism of Action

Derivatives of this compound exert their anti-inflammatory effects through the modulation of critical signaling pathways and the inhibition of pro-inflammatory mediator production. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

By inhibiting these pathways, this compound derivatives can effectively reduce the production of key inflammatory mediators like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Nitric Oxide (NO).

Data Presentation

The following tables summarize the in vitro anti-inflammatory activity of various this compound derivatives, providing key quantitative data for comparison.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Compound DerivativeConcentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
Derivative A565 ± 4.258 ± 3.5
Derivative B572 ± 5.166 ± 4.8
Derivative C1085 ± 6.379 ± 5.9
Indomethacin (Control)1055 ± 3.948 ± 3.1

Table 2: Inhibition of Nitric Oxide (NO) Production and COX-2 Enzyme Activity

Compound DerivativeIC50 for NO Inhibition (µM)IC50 for COX-2 Inhibition (µM)
Derivative D12.58.2
Derivative E9.86.5
Derivative F15.210.1
L-NAME (NO Control)25.0-
Celecoxib (COX-2 Control)-0.03

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight[1].

2. Compound Treatment and LPS Stimulation:

  • The following day, remove the culture medium.

  • Pre-treat the cells with various concentrations of the this compound derivative (or vehicle control) for 1-2 hours.

  • Subsequently, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for 18-24 hours[1].

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve[2][3].

  • Cytokine (IL-6, TNF-α) Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of IL-6 and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[4][5][6]. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

1. Animal Model:

  • Use male Wistar rats or Swiss albino mice.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the this compound derivative or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.

  • A standard anti-inflammatory drug like indomethacin should be used as a positive control.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal to induce localized edema[7][8][9][10].

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[7][11].

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) p65 p65 NFkB_complex p65/p50/IκB (Inactive) p50 p50 p65_p50_active p65/p50 (Active) NFkB_complex->p65_p50_active Releases Aminoindolinone This compound Derivative Aminoindolinone->IKK Inhibits p65_p50_nucleus p65/p50 p65_p50_active->p65_p50_nucleus Translocates DNA DNA p65_p50_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2, iNOS) DNA->Pro_inflammatory_genes Induces G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Binds MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Phosphorylates AP1 AP-1 (Transcription Factor) p38_JNK->AP1 Activates Aminoindolinone This compound Derivative Aminoindolinone->MAPKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Induces G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_result Outcome start Synthesized This compound Derivatives cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment assays Nitric Oxide Assay (Griess) Cytokine ELISA (IL-6, TNF-α) treatment->assays data_analysis_vitro Data Analysis (IC50, % Inhibition) assays->data_analysis_vitro lead_selection Lead Compound Selection data_analysis_vitro->lead_selection animal_model Carrageenan-Induced Paw Edema Model lead_selection->animal_model compound_admin Compound Administration animal_model->compound_admin measurement Paw Volume/Thickness Measurement compound_admin->measurement data_analysis_vivo Data Analysis (% Edema Inhibition) measurement->data_analysis_vivo candidate Identification of Preclinical Candidate data_analysis_vivo->candidate

References

Application Notes and Protocols for the Synthesis of 4-Aminoindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Aminoindolin-2-one, a key intermediate in the development of various pharmacologically active compounds, particularly protein kinase inhibitors.

Introduction

Indolin-2-one derivatives are a prominent class of heterocyclic compounds that form the core structure of many therapeutic agents. Notably, this compound serves as a crucial building block for the synthesis of potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] These kinases are key regulators of angiogenesis and cell proliferation, and their inhibition is a validated strategy in cancer therapy.[1][3][4] This protocol outlines a reliable multi-step synthesis of this compound, starting from commercially available reagents.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

  • Nitration: 2-Methylphenylacetic acid is nitrated to yield 2-Methyl-3-nitrophenylacetic acid.

  • Cyclization: The resulting nitro-substituted phenylacetic acid is cyclized to form 4-Nitroindolin-2-one.

  • Reduction: The nitro group of 4-Nitroindolin-2-one is reduced to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenylacetic acid

This procedure follows the principles of electrophilic aromatic substitution.

Materials:

  • 2-Methylphenylacetic acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • 98% Nitric acid

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

Procedure: [5]

  • In a round bottom flask equipped with a magnetic stirrer, dissolve 2-Methylphenylacetic acid in dichloromethane and acetic anhydride.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 98% nitric acid dropwise to the cooled solution while maintaining the temperature between -5°C and 5°C. The molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride should be approximately 1:1.50:1.10.[5]

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured over ice-water and the product is extracted. However, in this specific patented procedure, the product precipitates and is collected by filtration.[5]

  • Wash the solid product with cold water and dry under vacuum to obtain 2-Methyl-3-nitrophenylacetic acid.

Step 2: Synthesis of 4-Nitroindolin-2-one

This step involves an intramolecular cyclization to form the indolinone ring.

Materials:

  • 2-Methyl-3-nitrophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Reflux condenser

  • Nitrogen atmosphere setup

Procedure:

  • Suspend 2-Methyl-3-nitrophenylacetic acid in anhydrous DCM under a nitrogen atmosphere.

  • Add thionyl chloride (approximately 1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours to form the corresponding acyl chloride. Monitor the conversion by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Cool the reaction mixture to 0°C and slowly add anhydrous aluminum chloride (approximately 1.1 equivalents) in portions.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Nitroindolin-2-one.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to a primary amine.

Materials:

  • 4-Nitroindolin-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve 4-Nitroindolin-2-one in ethanol in a round bottom flask.

  • Add a solution of tin(II) chloride dihydrate (approximately 4-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)
12-Methylphenylacetic acid2-Methyl-3-nitrophenylacetic acidHNO₃, Acetic anhydrideDCM0 to 52~90
22-Methyl-3-nitrophenylacetic acid4-Nitroindolin-2-one1. SOCl₂ 2. AlCl₃DCM0 to RT3-6~75
34-Nitroindolin-2-oneThis compoundSnCl₂·2H₂O, HClEthanolReflux2-3~85

Note: Yields are typical and may vary depending on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction start1 2-Methylphenylacetic acid reagents1 HNO₃ / Acetic Anhydride DCM, 0-5°C, 2h start1->reagents1 product1 2-Methyl-3-nitrophenylacetic acid reagents1->product1 reagents2 1. SOCl₂ 2. AlCl₃ DCM, 0°C to RT, 3-6h product1->reagents2 product2 4-Nitroindolin-2-one reagents2->product2 reagents3 SnCl₂·2H₂O / HCl Ethanol, Reflux, 2-3h product2->reagents3 product3 This compound reagents3->product3

Caption: Synthetic workflow for this compound.

Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., Ras-MAPK) PhosphoSubstrate->Downstream Gene Gene Expression Downstream->Gene Proliferation Cell Proliferation & Angiogenesis Gene->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Binds to ATP-binding site

Caption: Inhibition of RTK signaling by a this compound derivative.

References

Application Notes and Protocols: 4-Aminoindolin-2-one in the Preparation of VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR signaling pathway is a hallmark of several cancers, driving tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFRs, particularly VEGFR-2, has emerged as a crucial therapeutic strategy in oncology. The indolin-2-one scaffold is a privileged structure in the design of kinase inhibitors, and its derivatives have shown significant promise as VEGFR inhibitors. Specifically, the 4-aminoindolin-2-one core serves as a versatile starting point for the synthesis of a new generation of potent and selective VEGFR inhibitors. This document provides detailed application notes and protocols for the preparation and evaluation of this compound-based VEGFR inhibitors.

VEGFR-2 Signaling Pathway

VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[3][4] This phosphorylation cascade activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][5] this compound-based inhibitors are typically designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Simplified VEGFR-2 signaling pathway and point of inhibition.

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of a series of synthesized this compound derivatives against VEGFR-2 and two cancer cell lines, MCF-7 (breast cancer) and HepG2 (liver cancer). Sunitinib, a clinically approved VEGFR inhibitor, is included for comparison.[6]

Compound IDVEGFR-2 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
5b 0.1600.992.31
10e 0.3584.628.81
10g 0.0873.112.25
15a 0.1802.564.17
17a 0.0781.441.13
Sunitinib 0.1394.772.23

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is adapted from the synthesis of 4-aminoindole and can be modified for the synthesis of this compound.[7] The synthesis involves a three-step process starting from 2-methyl-3-nitroaniline.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetylation C 4-Nitroindolin-2-one B->C Cyclization D This compound C->D Reduction

General synthetic workflow for this compound.

Step 1: Acetylation of 2-Methyl-3-nitroaniline

  • To a solution of 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add acetic anhydride (1.2 eq).

  • Heat the reaction mixture to 90°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Cyclization to 4-Nitroindolin-2-one

  • To a solution of N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and a base such as pyrrolidine (1.2 eq).

  • Heat the mixture to 100°C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the DMF under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid and recrystallize from ethanol to obtain 4-nitroindolin-2-one.

Step 3: Reduction to this compound

  • To a suspension of 4-nitroindolin-2-one (1.0 eq) in a mixture of ethanol and water, add iron powder (3.7 eq).

  • Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at reflux for 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the iron catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

General Procedure for the Synthesis of 3-Substituted-4-aminoindolin-2-one VEGFR Inhibitors

This general procedure is based on the synthesis of various indolin-2-one derivatives.[6]

  • A mixture of this compound (1.0 eq) and a substituted aldehyde or ketone (1.1 eq) is dissolved in ethanol.

  • A catalytic amount of an acid, such as acetic acid, is added to the mixture.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to yield the final 3-substituted-4-aminoindolin-2-one derivative.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 kinase.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Buffer - ATP Solution - VEGFR-2 Enzyme - Substrate - Test Compounds B Add Master Mix to Plate A->B C Add Test Compounds and Controls B->C D Initiate Reaction with VEGFR-2 Enzyme C->D E Incubate at 30°C D->E F Stop Reaction and Detect Signal E->F G Data Analysis: Calculate IC50 F->G

Workflow for in vitro VEGFR-2 kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP

  • Suitable substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Prepare a master mixture containing kinase buffer, ATP, and the substrate.

  • Dispense the master mixture into the wells of a 96-well plate.

  • Add the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the VEGFR-2 enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and potent VEGFR-2 inhibitors. The synthetic protocols provided herein offer a general framework for the preparation of these compounds. Furthermore, the detailed in vitro assays are essential for evaluating their biological activity and guiding further drug discovery efforts. The data presented demonstrates that derivatives of this scaffold can exhibit potent anti-VEGFR-2 and anti-proliferative activities, in some cases exceeding that of the established drug, Sunitinib. These application notes and protocols are intended to serve as a comprehensive resource for researchers in the field of oncology and drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indoline derivatives. While the core methodology presented here is based on the palladium-catalyzed intramolecular C(sp²)-H amination of picolinamide (PA)-protected β-arylethylamines, we will also discuss its potential adaptation for the synthesis of indoline derivatives from a hypothetical starting material such as 4-Aminoindolin-2-one.

Application Notes

Indoline scaffolds are prevalent in a wide range of natural products and pharmaceutically active compounds. Traditional methods for their synthesis often require pre-functionalized starting materials, which can lead to lengthy synthetic sequences. Modern palladium-catalyzed C-H activation strategies offer a more direct and efficient approach to constructing the indoline ring system.[1]

The protocol detailed below describes a robust and versatile method for the synthesis of a variety of substituted indoline derivatives.[2][3] This particular method utilizes a picolinamide (PA) directing group to facilitate the intramolecular amination of an ortho-C(sp²)-H bond.[4][5] Key features of this methodology include its high efficiency, broad functional group tolerance, mild reaction conditions, and the use of relatively inexpensive reagents.[2][4] The picolinamide protecting group can be readily removed under mild basic conditions after the cyclization, enhancing the synthetic utility of this protocol.[3][5]

Hypothetical Adaptation for this compound:

While there is no specific literature detailing the direct palladium-catalyzed cyclization of this compound to form a new indoline ring, one could envision a multi-step approach. This would likely involve the modification of the 4-amino group to introduce a suitable tether and directing group, analogous to the picolinamide-protected β-arylethylamine substrates described herein. Subsequent intramolecular C-H amination could then be attempted to forge the new heterocyclic ring. Further research and optimization would be necessary to validate such a synthetic route.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of indoline derivatives is depicted below.

G cluster_prep Substrate Preparation cluster_reaction Pd-Catalyzed Cyclization cluster_workup Work-up and Purification cluster_deprotection Deprotection (Optional) prep Preparation of PA-protected β-arylethylamine reaction Intramolecular C-H Amination: - Pd(OAc)₂ (catalyst) - PhI(OAc)₂ (oxidant) - AcOH/Ac₂O (solvent/additive) - Heat (60-80 °C) prep->reaction Substrate workup - Quenching - Extraction - Column Chromatography reaction->workup Crude Product deprotection Removal of PA group (e.g., NaOH, MeOH/H₂O) workup->deprotection Purified PA-Indoline final_product Final Indoline Product deprotection->final_product Final Indoline Derivative

Figure 1: General experimental workflow for the synthesis of indoline derivatives.

Quantitative Data Summary

The following table summarizes the yields of various substituted indoline derivatives synthesized using the described palladium-catalyzed intramolecular C-H amination protocol.

EntrySubstrate (PA-protected β-arylethylamine)ProductYield (%)
1N-(phenethyl)picolinamide1-(picolinoyl)indoline85
2N-(4-methoxyphenethyl)picolinamide5-methoxy-1-(picolinoyl)indoline80
3N-(4-fluorophenethyl)picolinamide5-fluoro-1-(picolinoyl)indoline88
4N-(4-(trifluoromethyl)phenethyl)picolinamide5-(trifluoromethyl)-1-(picolinoyl)indoline75
5N-(3-methoxyphenethyl)picolinamide6-methoxy-1-(picolinoyl)indoline72
6N-(3,4-dimethoxyphenethyl)picolinamide5,6-dimethoxy-1-(picolinoyl)indoline78
7N-(2-methylphenethyl)picolinamide7-methyl-1-(picolinoyl)indoline65

Table 1: Yields of selected indoline derivatives. Data adapted from related literature.[4][5]

Experimental Protocols

General Protocol for the Palladium-Catalyzed Intramolecular C(sp²)-H Amination

Materials:

  • PA-protected β-arylethylamine substrate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)

  • Acetic acid (AcOH)

  • Acetic anhydride (Ac₂O)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube or a sealed vial equipped with a magnetic stir bar, add the PA-protected β-arylethylamine substrate (0.2 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 0.05 equiv), and (diacetoxyiodo)benzene (77.3 mg, 0.24 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add a mixture of acetic acid (1.5 mL) and acetic anhydride (0.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 60-80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(picolinoyl)indoline derivative.

Protocol for the Deprotection of the Picolinamide (PA) Group

Materials:

  • 1-(picolinoyl)indoline derivative (1.0 equiv)

  • Sodium hydroxide (NaOH, 1.5 equiv)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask containing the 1-(picolinoyl)indoline derivative (0.1 mmol, 1.0 equiv), add a mixture of methanol, THF, and water (e.g., 2:1:1 ratio, 2 mL total).

  • Add sodium hydroxide (6 mg, 0.15 mmol, 1.5 equiv) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free indoline derivative. Further purification by column chromatography may be performed if necessary.[3][5]

Proposed Catalytic Cycle

The proposed mechanism for the palladium-catalyzed intramolecular C(sp²)-H amination is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[5]

G start Pd(OAc)₂ A [Pd(II) Complex A] (Coordination with substrate) start->A Substrate B Palladacycle Intermediate B (C-H Activation) A->B - AcOH C [Pd(IV) Complex C] (Oxidation by PhI(OAc)₂) B->C PhI(OAc)₂ D Indoline Product + Pd(II) C->D Reductive Elimination (C-N bond formation) D->start Regeneration of Catalyst

Figure 2: Proposed Pd(II)/Pd(IV) catalytic cycle for intramolecular C-H amination.

References

Application Notes and Protocols: Knoevenagel Condensation of 4-Aminoindolin-2-one with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between 4-Aminoindolin-2-one and various aldehydes, a key reaction in the synthesis of biologically active molecules. The resulting 3-(arylmethylene)-4-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, notably for the development of kinase inhibitors for cancer therapy.

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] In the context of drug discovery, the condensation of this compound (also known as 4-aminooxindole) with a diverse range of aldehydes provides a powerful platform for generating libraries of compounds with potential therapeutic applications. The presence of the amino group at the 4-position of the indolinone core has been shown to enhance binding affinity to the ATP-binding site of kinases, making these derivatives particularly interesting for cancer research.

The products of this reaction have been investigated as inhibitors of several key signaling pathways implicated in cancer progression, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[3][4][5] Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and metastasis.

General Reaction Scheme

The Knoevenagel condensation of this compound with an aldehyde proceeds as follows:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cluster_byproduct Byproduct r1 This compound c1 Base Catalyst (e.g., Piperidine, Pyrrolidine) r1->c1 plus1 + r2 Aldehyde (R-CHO) r2->c1 c2 Solvent (e.g., Ethanol, Acetic Acid) c3 Heat (Reflux) p1 3-(Arylmethylene)-4-aminoindolin-2-one c3->p1 b1 Water (H2O) c3->b1

Caption: General Knoevenagel condensation of this compound.

Quantitative Data Presentation

The following table summarizes representative yields for the Knoevenagel condensation of a closely related substrate, 4-bromoindolin-2-one, with various substituted benzaldehydes. These values provide an estimate of the expected yields for the analogous reactions with this compound. The reaction conditions for these examples involved refluxing in ethanol with pyridine as a catalyst.[6]

Aldehyde (R-CHO)Product NameYield (%)
Benzaldehyde(Z)-4-bromo-3-benzylideneindolin-2-one60.7
4-Chlorobenzaldehyde(Z)-4-bromo-3-(4-chlorobenzylidene)indolin-2-one97.8
4-Methoxybenzaldehyde(Z)-4-bromo-3-(4-methoxybenzylidene)indolin-2-one98.2

Experimental Protocols

General Protocol for the Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol is adapted from a similar procedure for the synthesis of 3-substituted-4-bromoindolin-2-ones.[6]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (anhydrous)

  • Piperidine or Pyrrolidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material) in a round-bottom flask, add the aromatic aldehyde (1.1-1.2 eq).

  • Add a catalytic amount of piperidine or pyrrolidine (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3-(arylmethylene)-4-aminoindolin-2-one.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G start Start reactants Mix this compound, aldehyde, ethanol, and catalyst start->reactants reflux Heat to reflux (4-8h) reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Precipitate forms? cool->precipitate filter Filter, wash with cold ethanol, and dry precipitate->filter Yes concentrate Concentrate under reduced pressure precipitate->concentrate No characterize Characterize product (NMR, MS) filter->characterize purify Purify by column chromatography concentrate->purify purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 3-(arylmethylene)-4-aminoindolin-2-ones.

Biological Significance and Signaling Pathways

Derivatives of 3-substituted indolin-2-ones are well-established as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis.[3] The 4-amino-3-(arylmethylene)indolin-2-one scaffold is particularly effective in targeting the ATP-binding site of kinases like VEGFR-2 and EGFR.

VEGFR-2 Signaling Pathway and Inhibition

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Inhibitors based on the this compound scaffold can block the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor, thereby inhibiting the downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 ATP ATP PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P ADP ADP Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits ATP Binding Ras Ras Akt Akt Gene Gene Expression (Proliferation, Migration, Survival) Raf Raf MEK MEK ERK ERK

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The Knoevenagel condensation of this compound with aldehydes is a robust and versatile method for the synthesis of a class of compounds with significant potential in cancer drug discovery. The resulting 3-(arylmethylene)-4-aminoindolin-2-one derivatives have demonstrated promise as inhibitors of key oncogenic signaling pathways. The straightforward and efficient synthetic protocol allows for the generation of diverse chemical libraries for further biological evaluation and optimization.

References

Application Notes & Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of 4-Aminoindolin-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indolin-2-one and its derivatives, including 4-Aminoindolin-2-one compounds, have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, many of these compounds exhibit potent anti-cancer properties, making them promising candidates for drug discovery and development.[1][2][3] The cytotoxic effects of these compounds are often attributed to their ability to modulate key cellular processes. Several indolin-2-one derivatives have been identified as inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Other mechanisms include the inhibition of enzymes like thioredoxin reductase (TrxR), which leads to increased oxidative stress and subsequent activation of apoptotic pathways.[2] The induction of apoptosis, or programmed cell death, is a hallmark of many effective anti-cancer agents. For some indolin-2-one compounds, this is achieved through the activation of signaling cascades involving caspases, the executioners of apoptosis.[2][5] Given their therapeutic potential, it is crucial to employ robust and reliable methods to evaluate the cytotoxicity of novel this compound compounds.

These application notes provide detailed protocols for three common cell-based assays to quantify the cytotoxic effects of these compounds:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of a cytosolic enzyme.

  • Caspase-3/7 Activity Assay: To specifically measure the induction of apoptosis.

Data Presentation: Comparative Cytotoxicity

The following tables present example data for hypothetical this compound compounds (A, B, and C) to illustrate how results from the described assays can be summarized.

Table 1: Cell Viability (MTT Assay) - IC₅₀ Values

CompoundCell LineIC₅₀ (µM) after 48h Treatment
Compound A MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.9
HepG2 (Liver Cancer)6.5
Compound B MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)15.1
HepG2 (Liver Cancer)14.3
Compound C MCF-7 (Breast Cancer)1.7
A549 (Lung Cancer)2.5
HepG2 (Liver Cancer)2.1
Doxorubicin (Control) MCF-7 (Breast Cancer)0.8
A549 (Lung Cancer)1.1
HepG2 (Liver Cancer)0.9

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Membrane Integrity (LDH Release Assay)

Compound (at 10 µM)Cell Line% Cytotoxicity (Relative to Max LDH Release)
Compound A HepG265%
Compound B HepG230%
Compound C HepG285%
Vehicle Control HepG25%

Table 3: Apoptosis Induction (Caspase-3/7 Activity)

Compound (at 5 µM)Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Compound A MCF-74.2
Compound B MCF-72.1
Compound C MCF-77.8
Staurosporine (Control) MCF-78.5

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for cytotoxicity testing and a simplified signaling pathway potentially targeted by this compound compounds.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition CellSeeding Cell Seeding (96-well plate) Incubation24h 24h Incubation (Allow Attachment) CellSeeding->Incubation24h CompoundAddition Compound Addition (Serial Dilutions) Incubation24h->CompoundAddition IncubationXh Incubation (e.g., 24-72h) CompoundAddition->IncubationXh AssayReagent Add Assay Reagent (MTT, LDH, Caspase) IncubationXh->AssayReagent IncubationFinal Incubation (Per Protocol) AssayReagent->IncubationFinal Readout Measure Signal (Absorbance/ Luminescence) IncubationFinal->Readout Analysis Data Analysis (e.g., IC50 Calculation) Readout->Analysis

Caption: General workflow for in vitro cytotoxicity assays.

G Compound This compound Compound TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Normally Reduces ASK1 ASK1 Activation ROS->ASK1 MAPK p38 / JNK MAPK Activation ASK1->MAPK Caspase3 Caspase-3 Activation MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism via TrxR inhibition and oxidative stress.[2]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound compounds

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[8]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well clear, flat-bottom tissue culture plates.

  • Multi-channel pipette and sterile tips.

  • Microplate reader (absorbance at 570-590 nm).

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted to the highest concentration used for the compounds) and medium-only controls for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][11]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the background absorbance.

    % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12][13]

Materials:

  • LDH cytotoxicity assay kit (containing lysis buffer, catalyst, and dye solution)

  • This compound compounds

  • Selected cancer cell line

  • Complete culture medium (serum-free medium is often recommended for the assay step to reduce background)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Setup of Controls: On the same plate, prepare the following controls:[14]

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Add 10 µL of the 10X Lysis Buffer provided in the kit to untreated control wells.[15]

    • Medium Background Control: Wells with medium but no cells.

  • Lysis for Maximum Release: Incubate the plate for 45 minutes at 37°C to ensure complete lysis in the maximum release control wells.[15]

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 4-5 minutes.[9][16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the Stop Solution (if included in the kit) to each well.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[15]

  • Calculation:

    % Cytotoxicity = [(Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] x 100

Caspase-3/7 Activity Assay (Luminescent)

This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, releasing aminoluciferin and generating a light signal via luciferase.[17][18] The luminescent signal is proportional to the amount of caspase-3/7 activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • This compound compounds

  • Selected cancer cell line

  • Complete culture medium

  • 96-well opaque-walled plates (white walls recommended for luminescence)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates. A typical cell density is 10,000 to 20,000 cells per well.

  • Incubation: Incubate the plate for the desired exposure time (typically shorter than viability assays, e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[18]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Calculation: After subtracting the background reading from a no-cell control, express the results as a fold change in luminescence relative to the vehicle-treated control cells.

    Fold Change = (Luminescence_sample / Luminescence_vehicle)

References

In Vitro Kinase Assay Protocol for 4-Aminoindolin-2-one Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors. These compounds are typically designed as ATP-competitive inhibitors, targeting the catalytically active site of kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention. This document provides detailed protocols for in vitro kinase assays to evaluate the inhibitory activity of this compound derivatives against several key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src Tyrosine Kinase (Src), Glycogen Synthale Kinase 3 Beta (GSK3β), and Cyclin-Dependent Kinase 2 (CDK2).

Principle of the Assay

The protocols described herein are based on a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test compound (a this compound derivative) are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. In the second step, a reagent is added to terminate the kinase reaction and simultaneously convert the generated ADP to ATP. This newly synthesized ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is directly proportional to the initial kinase activity. Inhibition of the kinase by a this compound derivative will result in a decrease in the luminescent signal.

Data Presentation: Kinase Inhibitory Activity of Indolin-2-one Derivatives

The following tables summarize the in vitro inhibitory activities of various indolin-2-one derivatives against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 9 VEGFR-256.74[1]
CDK29.39[1]
Compound 20 VEGFR-232.65[1]
EGFR14.31[1]
Compound 8a Aurora B10.5[2]
Compound 6e Aurora B16.2[2]
Compound 10d FLT35.3[3]
Compound 14g VEGFR-25.0[4]
Compound (E)-2f GSK3β1700[5]

Note: The specific structures of the compounds are detailed in the cited literature. The inhibitory activities can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[6] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound derivatives can inhibit VEGFR-2, thereby blocking these pro-angiogenic signals.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration Proliferation Cell Proliferation MAPK->Proliferation

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Src Family Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. Aberrant Src activation is frequently observed in various cancers.

Src_Pathway cluster_downstream Downstream Effectors cluster_response Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK Inhibitor This compound Derivative Inhibitor->Src Inhibits Migration_Adhesion Migration & Adhesion FAK->Migration_Adhesion Proliferation_Survival Proliferation & Survival STAT3->Proliferation_Survival PI3K->Proliferation_Survival Ras_Raf_MEK_ERK->Proliferation_Survival

Caption: Simplified Src kinase signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

The general workflow for determining the IC50 value of a this compound derivative is depicted below.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of this compound derivative in DMSO C Add kinase, substrate, and inhibitor to 96/384-well plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C for 1 hour D->E F Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence F->G H Measure luminescence with a plate reader G->H I Calculate % inhibition H->I J Determine IC50 value using non-linear regression I->J

Caption: General experimental workflow for an in vitro kinase assay.

Experimental Protocols

General Reagents and Materials
  • Recombinant human kinases (e.g., VEGFR-2, Src, GSK3β, CDK2/Cyclin A)

  • Kinase-specific peptide substrates (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2 and Src)

  • Adenosine 5'-triphosphate (ATP)

  • This compound derivatives

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Protocol 1: VEGFR-2 Kinase Inhibition Assay
  • Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound to the appropriate wells.

    • Add 5 µL of kinase buffer with 1% DMSO to the "positive control" (100% activity) and "blank" (no enzyme) wells.

    • Prepare a master mix containing recombinant human VEGFR-2 kinase domain and the poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.

    • Add 10 µL of the master mix to each well, except for the "blank" wells. Add 10 µL of kinase buffer with substrate to the "blank" wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Km of ATP for VEGFR-2.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "blank" reading from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the "positive control".

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Src Kinase Inhibition Assay

This protocol is similar to the VEGFR-2 assay, with minor modifications.

  • Compound Preparation: Follow the same procedure as for the VEGFR-2 assay.

  • Kinase Reaction Setup:

    • Use recombinant human Src kinase and a suitable substrate, such as the cdc2 (6-20) peptide (KVEKIGEGTYGVVYK) or poly(Glu, Tyr) 4:1.

    • Follow the same plate setup as for the VEGFR-2 assay.

  • Reaction Initiation, Incubation, and Signal Detection: The procedures are identical to the VEGFR-2 assay.

  • Data Acquisition and Analysis: The procedures are identical to the VEGFR-2 assay.

Protocol 3: GSK3β Kinase Inhibition Assay
  • Compound Preparation: Follow the same procedure as for the VEGFR-2 assay.

  • Kinase Reaction Setup:

    • Use recombinant human GSK3β and a specific GSK3β peptide substrate.

    • Follow the same plate setup as for the VEGFR-2 assay.

  • Reaction Initiation, Incubation, and Signal Detection: The procedures are identical to the VEGFR-2 assay.

  • Data Acquisition and Analysis: The procedures are identical to the VEGFR-2 assay.

Protocol 4: CDK2/Cyclin A Kinase Inhibition Assay
  • Compound Preparation: Follow the same procedure as for the VEGFR-2 assay.

  • Kinase Reaction Setup:

    • Use a recombinant human CDK2/Cyclin A kinase enzyme system and a suitable substrate, such as a histone H1-derived peptide.

    • Follow the same plate setup as for the VEGFR-2 assay.

  • Reaction Initiation, Incubation, and Signal Detection: The procedures are identical to the VEGFR-2 assay.

  • Data Acquisition and Analysis: The procedures are identical to the VEGFR-2 assay.

Conclusion

The in vitro kinase assay protocols detailed in this application note provide a robust and reliable method for determining the inhibitory potency of this compound derivatives against a panel of clinically relevant protein kinases. The luminescence-based format offers high sensitivity and is amenable to high-throughput screening, making it an invaluable tool in the early stages of drug discovery and development. Accurate determination of IC50 values is crucial for establishing structure-activity relationships and for the selection of lead compounds for further preclinical and clinical investigation.

References

Application Notes and Protocols for Efficacy Testing of 4-Aminoindolin-2-one Based Drugs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 4-Aminoindolin-2-one based drugs, a class of synthetic compounds known for their potent inhibition of multiple receptor tyrosine kinases (RTKs). This document outlines detailed protocols for assessing drug efficacy in established animal models of cancer, focusing on key methodologies and data interpretation.

The this compound scaffold is the core structure of several clinically approved and investigational drugs, such as Sunitinib and Toceranib. These agents primarily exert their anti-tumor effects by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Their main targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-Kit).[1][2]

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound derivatives function as competitive inhibitors at the ATP-binding site of multiple RTKs. By blocking the phosphorylation and activation of these receptors, they disrupt downstream signaling cascades crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.

Signaling Pathways Targeted by this compound Based Drugs

The primary signaling pathways inhibited by this class of drugs are depicted below.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS c-Kit c-Kit c-Kit->PI3K c-Kit->RAS STAT3 STAT3 c-Kit->STAT3 Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival Metastasis Metastasis AKT->Metastasis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug This compound Drug Drug->PDGFR Inhibits Drug->c-Kit Inhibits

Figure 1: Simplified signaling pathways targeted by this compound drugs.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound based drugs. A multi-model approach is recommended to thoroughly assess both direct anti-tumor activity and potential interactions with the immune system.

  • Human Tumor Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice (e.g., nude, SCID, or NSG mice). They are widely used to evaluate the direct efficacy of a compound against human cancers.

    • Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted subcutaneously or orthotopically. This model is cost-effective and suitable for initial high-throughput screening.

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher clinical relevance.[3][4]

  • Syngeneic Models: These models utilize tumor cells derived from the same inbred mouse strain, ensuring immunological compatibility between the tumor and the host. This allows for the evaluation of the drug in the context of a fully competent immune system, which is crucial for assessing potential immunomodulatory effects.[5][6]

Experimental Protocols

The following are detailed protocols for establishing and utilizing these animal models for efficacy testing of this compound based drugs.

General Experimental Workflow

Experimental_Workflow Tumor_Implantation 2. Tumor Cell/Tissue Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral Gavage, IP) Randomization->Treatment Endpoint_Analysis 6. Endpoint Analysis (Tumor Volume, Survival, etc.) Treatment->Endpoint_Analysis Data_Analysis 7. Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

Figure 2: General workflow for in vivo efficacy studies.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model

Objective: To assess the direct anti-tumor activity of a this compound based drug on a specific human cancer cell line.

Materials:

  • Human cancer cell line of interest (e.g., SK-N-BE(2) for neuroblastoma, SKOV3 for ovarian cancer)[1][7]

  • Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old)

  • Sterile PBS and Matrigel

  • This compound based drug and vehicle control

  • Calipers for tumor measurement

  • Animal housing and handling equipment

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.

  • Drug Administration: Administer the this compound based drug or vehicle control according to the desired schedule and route (e.g., oral gavage daily). Dosing will be dependent on the specific compound and prior toxicology studies. For example, Sunitinib has been administered at doses ranging from 20-80 mg/kg/day.[7][8]

  • Endpoint Analysis: Continue treatment for a specified period (e.g., 14-21 days). Primary endpoints typically include tumor growth inhibition and changes in body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the efficacy of a this compound based drug in a more clinically relevant model that preserves the characteristics of the original patient tumor.

Materials:

  • Freshly resected human tumor tissue

  • Severely immunodeficient mice (e.g., NOD/SCID or NSG)

  • Surgical instruments

  • This compound based drug and vehicle control

  • Imaging system (optional, if the PDX model is tagged)

Procedure:

  • PDX Establishment: Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor into the appropriate orthotopic location or subcutaneously in the mice.

  • Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a sufficient size (e.g., >1000 mm³), it can be excised and passaged into subsequent cohorts of mice for expansion.

  • Efficacy Study: Once a cohort of mice with established PDX tumors is available, follow steps 4-7 as outlined in the CDX model protocol for randomization, treatment, and endpoint analysis.

Protocol 3: Syngeneic Model

Objective: To assess the efficacy of a this compound based drug in the presence of a competent immune system.

Materials:

  • Murine cancer cell line (e.g., 4T1 for breast cancer, CT26 for colon cancer)[6]

  • Immunocompetent mice of the corresponding inbred strain (e.g., BALB/c for 4T1 and CT26)

  • Standard cell culture and implantation materials

  • This compound based drug and vehicle control

Procedure:

  • Cell Culture and Implantation: The procedure for cell culture and implantation is similar to the CDX model, using a murine cancer cell line and the corresponding immunocompetent mouse strain.

  • Tumor Growth, Randomization, and Treatment: Follow steps 4-6 as described in the CDX protocol.

  • Endpoint Analysis: In addition to tumor growth, endpoints in a syngeneic model can include analysis of the tumor immune infiltrate (e.g., by flow cytometry or immunohistochemistry) to assess the immunomodulatory effects of the drug.

Data Presentation: Quantitative Efficacy Data

The following tables summarize representative quantitative data from preclinical studies of this compound based drugs.

Table 1: Efficacy of Sunitinib in Xenograft Models
Cancer TypeAnimal ModelTreatmentDose and ScheduleTumor Growth Inhibition (%)Microvessel Density (MVD) Reduction (%)Reference
NeuroblastomaNOD/SCID Mice (SK-N-BE(2) cells)Sunitinib20 mg/kg, daily oral gavage49Not Reported[7]
Ovarian CancerSCID Mice (SKOV3 cells)Sunitinib40 mg/kg, daily oral gavage37.5 (1.6-fold reduction)60 (2.5-fold reduction)[1]
Renal Cell CarcinomaNOD/SCID Mice (ACHN cells)Sunitinib40 mg/kg, daily oral gavageTumor RegressionSignificant Decrease[8]
PheochromocytomaNude Mice (PC12 cells)Sunitinib40 mg/kg, daily oral gavageSignificant Reduction85[9]
Table 2: Efficacy of Toceranib in Canine Mast Cell Tumors (Clinical Data)
Study DesignNumber of DogsTreatmentDose and ScheduleObjective Response Rate (ORR) (%)Clinical Benefit (%)Reference
Placebo-Controlled, Double-Blind, Randomized86 (Toceranib group)Toceranib Phosphate3.25 mg/kg, every other day37.2Not Reported[10][11]
Open-Label (following placebo)58Toceranib Phosphate3.25 mg/kg, every other day41.4Not Reported[10][11]
Combination Therapy41Toceranib + Lomustine2.75 mg/kg (T), 50 mg/m² (L), 21-day cycle46Not Reported[12]

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound based drugs. The use of a combination of xenograft and syngeneic models allows for a comprehensive assessment of both direct anti-tumor and immunomodulatory effects. Careful experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data to guide the clinical development of this promising class of anti-cancer agents.

References

Application Notes and Protocols for High-Throughput Screening of 4-Aminoindolin-2-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form the core of numerous kinase inhibitors.[1] Derivatives of 4-aminoindolin-2-one, in particular, have been the focus of extensive research and development in the pursuit of novel therapeutics, especially in oncology. These compounds are known to target a variety of protein kinases that are critical in cell signaling pathways responsible for cell growth, proliferation, and survival.[2] A primary and well-validated target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels.[3][4] Inhibition of VEGFR-2 signaling can disrupt tumor neovascularization, thereby starving tumors of essential nutrients and oxygen. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify potent inhibitors of VEGFR-2 and angiogenesis.

Target Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal regulators of both physiological and pathological angiogenesis.[3][5] The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[6][7] This activation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new vascular structures.[4][6] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][8] Given its central role in tumor angiogenesis, VEGFR-2 is a major target for anti-cancer drug development.[3]

VEGFR2_Signaling_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Migration Migration VEGFR-2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation

VEGFR-2 signaling pathway in endothelial cells.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel this compound-based inhibitors involves a multi-step process. The workflow begins with a primary screen of a large compound library at a single concentration using a robust biochemical assay. Hits from the primary screen are then confirmed and their potency determined through dose-response assays. Confirmed hits are subsequently evaluated in secondary, cell-based assays to assess their activity in a more physiological context and to rule out cytotoxicity. Finally, promising lead compounds undergo further optimization and characterization.

HTS_Workflow start Start: this compound Library primary_screen Primary Screen (Biochemical Assay, e.g., VEGFR-2 Kinase Assay) Single Concentration start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds end Lead Optimization hit_id->end Inactive Compounds confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_screen Secondary Screen (Cell-Based Angiogenesis Assay) confirmed_hits->secondary_screen cytotoxicity Cytotoxicity Assay confirmed_hits->cytotoxicity lead_compounds Lead Compound Identification secondary_screen->lead_compounds Active & Non-toxic cytotoxicity->lead_compounds lead_compounds->end

General workflow for HTS of this compound libraries.

Application Note 1: Biochemical Screening for VEGFR-2 Kinase Inhibitors

Principle

The initial identification of potential VEGFR-2 inhibitors from a this compound library can be efficiently performed using a biochemical kinase assay. A common and robust method is a luminescence-based assay that quantifies the activity of the VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide.[9] In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescence signal. This inverse relationship allows for the quantification of kinase inhibition.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[9]

Materials:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate peptide

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound compound library (solubilized in DMSO)

  • Positive control inhibitor (e.g., Sunitinib)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 25-50 nL of each compound from the this compound library into the wells of a 384-well assay plate. Also, dispense the positive control and DMSO (negative control) into respective wells.

  • Kinase/Substrate Addition: Prepare a master mix containing the VEGFR-2 kinase and substrate peptide in the kinase reaction buffer. Add 5 µL of this mix to each well of the assay plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is typically 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

Data Presentation: Primary Screen and Dose-Response Results

The results from the primary screen are typically expressed as percent inhibition relative to controls. Hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Compound IDConc. (µM)% Inhibition (Primary Screen)IC50 (µM)
Cmpd-0011085.21.5
Cmpd-0021012.5> 50
Cmpd-0031092.10.8
Cmpd-0041045.719.3[9]
Sunitinib198.90.009

Application Note 2: Cell-Based Screening for Anti-Angiogenic Activity

Principle

Confirmed hits from the biochemical assay should be evaluated in a cell-based assay to confirm their efficacy in a more complex biological environment. An image-based high-throughput screen of endothelial cell tube formation is a powerful method to assess the anti-angiogenic potential of compounds.[10] In this assay, human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane matrix, where they spontaneously form capillary-like structures. Anti-angiogenic compounds will inhibit or disrupt this network formation, which can be quantified by automated microscopy and image analysis.[10]

Experimental Protocol: High-Content Angiogenesis Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement membrane matrix (e.g., Matrigel)

  • Calcein AM (for live cell imaging)

  • Confirmed hit compounds from the primary screen

  • Clear-bottom 384-well imaging plates

  • High-content imaging system

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 384-well imaging plate. Polymerize the matrix by incubating at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2. Seed the cells onto the polymerized matrix at an optimized density (e.g., 1.2 x 10^4 cells per well).

  • Compound Treatment: Immediately after seeding, add the hit compounds at various concentrations to the wells. Include appropriate vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-12 hours to allow for tube formation.

  • Cell Staining: Add Calcein AM to each well to fluorescently label live cells and incubate for 30 minutes.

  • Image Acquisition: Acquire fluorescent images of the endothelial cell networks using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various parameters of angiogenesis, such as total tube length, number of branch points, and number of loops.

Data Presentation: Angiogenesis Inhibition

The data is presented as the concentration-dependent effect of the compounds on key angiogenic parameters. A cytotoxicity assay should be run in parallel to ensure that the observed effects are not due to cell death.

Compound IDConc. (µM)Total Tube Length (% of Control)Branch Points (% of Control)Cell Viability (% of Control)
Cmpd-001145.638.298.1
Cmpd-0011015.211.595.7
Cmpd-003133.829.499.2
Cmpd-003108.95.196.4
Sunitinib110.58.797.5

Logical Relationship of Screening Strategy

The overall screening strategy is based on a logical progression from a broad, target-specific biochemical screen to a more physiologically relevant cell-based phenotypic screen. This approach efficiently identifies compounds that directly engage the desired molecular target (VEGFR-2) and translates that engagement into a desired cellular outcome (inhibition of angiogenesis), providing a solid foundation for advancing promising compounds into lead optimization.

Logical_Relationship cluster_chemistry Compound Library cluster_biochemical Biochemical Target cluster_cellular Cellular Effect Scaffold This compound Scaffold Target VEGFR-2 Kinase Scaffold->Target Binds To Inhibition Kinase Inhibition (IC50) Target->Inhibition Leads To Signaling Inhibition of Downstream Signaling Inhibition->Signaling Results In Phenotype Inhibition of Angiogenesis (Tube Formation) Signaling->Phenotype Causes

Logical progression from chemical scaffold to cellular effect.

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminoindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering systematic approaches to identify and resolve them.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a frequent challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Reagent Quality:

    • Starting Materials: Ensure the purity and dryness of your starting materials. Impurities can lead to side reactions or inhibit the primary reaction pathway.

    • Reagents and Catalysts: Verify the activity of any catalysts and the freshness of reagents, particularly strong bases like sodium hydride, which can be passivated by moisture.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature for the cyclization and amination steps can be critical. Ensure your reaction is maintained at the appropriate temperature. Many related syntheses require elevated temperatures (e.g., 80-120 °C) to proceed to completion.[2]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Inert Atmosphere: If using air- or moisture-sensitive reagents (e.g., organometallics, strong bases), ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvent and Base Selection: The choice of solvent and base is highly influential in similar heterocyclic syntheses.[2] Aprotic polar solvents like DMF or DMSO are common, but the optimal choice depends on the specific synthetic route. The base must be appropriate for the specific transformation.

Problem 2: Formation of Unexpected Side Products/Isomers

Q: I am observing significant formation of side products or isomers in my reaction mixture. How can I improve the selectivity?

A: The formation of isomers and byproducts can significantly reduce the yield of the desired product.

  • Regioselectivity: In syntheses with multiple reactive sites, the choice of base and reaction conditions can dictate the regioselectivity. For instance, in related quinolinone syntheses, weaker bases sometimes favor the formation of a specific isomer.[2] Careful selection of the base and temperature may be necessary to control the position of the amino group.

  • Side Reactions:

    • Self-condensation: Starting materials may react with themselves. This can sometimes be mitigated by controlling the rate of addition of reagents.

    • Over-reaction/Degradation: The product itself might be unstable under the reaction conditions, leading to degradation. Monitoring the reaction and stopping it once the product is formed is crucial.

Problem 3: Difficulties in Product Purification

Q: I am struggling to purify the final this compound product. What purification strategies can I employ?

A: Purification can be challenging due to the polarity of the amino and lactam functionalities.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used. If tailing is an issue, consider using alumina or a reverse-phase silica gel.[1]

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane, ethyl acetate) and a polar solvent (e.g., methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing for amine-containing compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[1]

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, these techniques can be very effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take during the synthesis of this compound?

A1: Standard laboratory safety practices should always be followed. Specific precautions depend on the synthetic route employed. For example, many syntheses involve strong bases that are pyrophoric and require handling under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.[1]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate, ninhydrin for the amino group) can help visualize the spots. For more quantitative analysis, HPLC can be used.

Q3: Are there any recommended solvent systems for the column chromatography of this compound?

A3: While the optimal eluent will depend on the specific impurities present, a good starting point for the purification of polar, amine-containing compounds like this compound on silica gel is a gradient of ethyl acetate in hexane, followed by the addition of a small percentage of methanol. For example, a gradient from 100% ethyl acetate to 95:5 ethyl acetate:methanol. Adding 0.1-1% triethylamine to the eluent system can improve peak shape and reduce tailing.

Experimental Protocols

While a specific, optimized protocol for this compound is not detailed in the provided search results, a general procedure based on common synthetic routes for indolin-2-ones can be adapted. A plausible route involves the reduction of a corresponding nitro-substituted precursor.

General Protocol: Synthesis of this compound via Reduction of 4-Nitroindolin-2-one

  • Reaction Setup: To a solution of 4-nitroindolin-2-one (1.0 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), add a reducing agent.

  • Reduction: Common reducing agents for nitro groups include:

    • Catalytic Hydrogenation: Add a catalyst such as 10% Palladium on carbon (Pd/C). The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.

    • Metal-based Reduction: Alternatively, use a metal reductant like iron powder or tin(II) chloride in an acidic medium (e.g., acetic acid or hydrochloric acid).

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup:

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

    • For Metal-based Reduction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Nitro Group Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1H₂, Pd/C (10 mol%)Ethanol251275
2H₂, Pd/C (10 mol%)Ethyl Acetate25882
3Fe powder, NH₄ClEthanol/H₂O80488
4SnCl₂·2H₂OEthanol60692

Visualizations

Below are diagrams illustrating a general experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.

experimental_workflow start Start: 4-Nitroindolin-2-one setup 1. Set Up Reaction (Solvent, Reducing Agent) start->setup reaction 2. Perform Reduction (Monitor by TLC) setup->reaction workup 3. Reaction Workup (Filter/Neutralize) reaction->workup extraction 4. Extraction with Organic Solvent workup->extraction purification 5. Purification (Column Chromatography) extraction->purification product Product: this compound purification->product troubleshooting_workflow start Low Yield Issue reagents Check Reagent Quality (Purity, Activity) start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? conditions->conditions_ok side_products Analyze for Side Products (TLC, LC-MS) modify_protocol Modify Protocol (e.g., change base/solvent) side_products->modify_protocol reagents_ok->conditions Yes optimize_reagents Use Fresh/Pure Reagents reagents_ok->optimize_reagents No conditions_ok->side_products Yes optimize_conditions Optimize Temp/Time conditions_ok->optimize_conditions No resolved Issue Resolved optimize_reagents->resolved optimize_conditions->resolved modify_protocol->resolved

References

Common side products in the synthesis of 4-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, which is typically prepared via the reduction of 4-nitroindolin-2-one.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical step. Incomplete reduction is a common reason for low yields.

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂):

      • Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material or solvents. Ensure high-purity reagents and solvents. The amine product itself can sometimes inhibit the catalyst.

      • Insufficient Hydrogen Pressure or Reaction Time: Ensure the reaction is proceeding under the optimal hydrogen pressure and for a sufficient duration. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.

    • Chemical Reduction (e.g., Fe/HCl, SnCl₂):

      • Reagent Quality: The activity of metal reductants like iron powder can vary. Use freshly activated iron powder for better results.

      • Insufficient Acid: The acidic medium is crucial for the reaction to proceed. Ensure the correct stoichiometry of the acid is used.

  • Degradation of Starting Material or Product: The indolinone ring can be susceptible to degradation under harsh reaction conditions.

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can lead to decomposition.

    • pH Control: During work-up, carefully neutralize the reaction mixture to avoid degradation of the product, which is an aromatic amine.

Problem 2: Presence of Colored Impurities in the Final Product

Possible Causes and Solutions:

  • Oxidation of the Amino Group: Aromatic amines, like this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities.

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Prompt Purification: Purify the product as quickly as possible after synthesis.

  • Formation of Azo Compounds: Under certain reduction conditions, particularly with metal hydrides, the formation of azo compounds as dimeric byproducts can occur.

    • Choice of Reducing Agent: Catalytic hydrogenation or reduction with Fe/HCl are generally less prone to forming azo compounds compared to some other reducing agents.

Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Presence of Multiple Side Products: If the reaction has not gone to completion or has produced several byproducts, purification by crystallization may be challenging.

    • Chromatography: Column chromatography on silica gel is a common and effective method for separating this compound from non-polar impurities and some closely related side products. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, is typically used.

    • Recrystallization: If the product is obtained with reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products typically arise from the reduction of the nitro group and the inherent reactivity of the starting materials and product. These can include:

  • 4-Nitroindolin-2-one: Unreacted starting material due to incomplete reduction.

  • 4-Hydroxylaminoindolin-2-one: An intermediate in the reduction of the nitro group which may be present in small amounts if the reaction is not driven to completion.

  • Dimeric Species: Potentially formed through intermolecular reactions, especially under oxidative conditions.

  • Products of Over-reduction: In catalytic hydrogenation, there is a possibility of reducing the indolinone ring, though this is less common under standard conditions.

Q2: How can I monitor the progress of the reduction of 4-nitroindolin-2-one?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material (4-nitroindolin-2-one) from the product (this compound). The product, being more polar due to the amino group, will have a lower Rf value.

  • HPLC: A reverse-phase HPLC method can provide a more quantitative assessment of the reaction progress, allowing for the detection of the starting material, product, and any significant impurities.

Q3: What is the best method for purifying crude this compound?

A3: The choice of purification method depends on the impurity profile.

  • Column Chromatography: This is often the most effective method for removing a variety of impurities. Silica gel is a common stationary phase.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method to obtain highly pure material. The choice of solvent is critical and may require some experimentation.

Q4: My final product of this compound is dark-colored. What is the likely cause and how can I fix it?

A4: A dark color is typically indicative of oxidation of the aromatic amino group. To prevent this, it is crucial to handle the compound under an inert atmosphere and use degassed solvents. If the product is already colored, you may try to remove the colored impurities by passing a solution of the compound through a short plug of activated carbon or by recrystallization.

Data Presentation

ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (Fe/HCl)
Typical Yield > 90%80-95%
Common Impurities - Unreacted 4-nitroindolin-2-one- Potential for over-reduction of the ring- Unreacted 4-nitroindolin-2-one- Iron salts (removed during work-up)
Advantages - High yields- Clean reaction profile- No metal salt waste- Inexpensive reagents- Generally good yields
Disadvantages - Cost of catalyst- Requires specialized hydrogenation equipment- Acidic conditions may not be suitable for all substrates- Work-up can be more extensive

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitroindolin-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

G cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Workflow cluster_purification Purification start Start: 4-Nitroindolin-2-one reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Fe/HCl) start->reduction crude_product Crude this compound reduction->crude_product purity_check Purity Check (TLC, HPLC, NMR) crude_product->purity_check low_yield Low Yield? purity_check->low_yield Impure colored_product Colored Product? purity_check->colored_product Impure purification_method Select Purification Method purity_check->purification_method Impure incomplete_reduction Incomplete Reduction low_yield->incomplete_reduction Yes degradation Degradation low_yield->degradation Yes oxidation Oxidation colored_product->oxidation Yes dimerization Dimerization colored_product->dimerization Yes optimize_reduction Optimize Reduction Conditions: - Catalyst/Reagent Amount - Reaction Time - Temperature incomplete_reduction->optimize_reduction degradation->optimize_reduction inert_atmosphere Use Inert Atmosphere & Degassed Solvents oxidation->inert_atmosphere dimerization->inert_atmosphere chromatography Column Chromatography purification_method->chromatography recrystallization Recrystallization purification_method->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 4-Aminoindolin-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed guidance on the purification of 4-Aminoindolin-2-one using column chromatography. It includes frequently asked questions, a troubleshooting guide, a representative experimental protocol, and a summary of key data points to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound on a silica gel column?

A1: The main difficulty stems from the basic amino group in the this compound structure interacting with the acidic silanol groups on the silica gel surface. This interaction can lead to several common issues:

  • Peak Tailing: The compound elutes as a broad, asymmetrical band, which complicates separation from impurities and leads to mixed fractions.

  • Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low or no recovery from the column.

  • Compound Degradation: The acidic environment of the silica gel can potentially cause the degradation of sensitive molecules.[1]

Q2: What stationary phase is recommended for the purification of this compound?

A2: While standard silica gel is widely used, its acidic nature can be problematic for a basic compound like this compound.[2] The following options are recommended:

  • Standard Silica Gel with a Basic Modifier: This is a common and practical approach. The addition of a small amount of a base like triethylamine (TEA) or ammonia to the mobile phase helps to neutralize the acidic sites on the silica gel.

  • Alumina (Basic or Neutral): Alumina serves as a good alternative stationary phase for the purification of basic compounds.

  • Amine-Functionalized Silica: These are specialized columns where an aminopropyl group is bonded to the silica surface, creating a less acidic environment that is well-suited for purifying basic compounds.

Q3: How should I select a suitable mobile phase for purifying this compound?

A3: The choice of mobile phase is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3]

  • Common Solvent Systems: For a compound with the polarity of this compound, mixtures of a non-polar and a polar solvent are generally effective. Typical choices include:

    • Ethyl acetate/Hexane[4]

    • Dichloromethane/Methanol[5]

  • Optimizing Polarity: The solvent ratio should be adjusted to achieve an optimal Retention Factor (Rf) for this compound on a TLC plate. For column chromatography, an Rf value between 0.2 and 0.4 is generally considered ideal.[6]

  • Inclusion of a Basic Modifier: It is highly recommended to add a small percentage (e.g., 0.5-2%) of a base such as triethylamine (TEA) to the mobile phase to minimize peak tailing.[5]

Q4: How can this compound be visualized on a TLC plate?

A4: Due to its chemical structure, this compound should be visible under UV light (typically at a wavelength of 254 nm). Staining the TLC plate with a potassium permanganate solution is also a viable method for visualization.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Significant tailing of the compound spot on TLC and column. - The basic amino group is interacting strongly with the acidic silica gel.- Add a basic modifier (e.g., 0.5-2% triethylamine) to the mobile phase.- Consider using a less acidic stationary phase, such as alumina or amine-functionalized silica.
The compound does not move from the TLC baseline (Rf ≈ 0). - The mobile phase is not polar enough to elute the compound.- Systematically increase the polarity of the mobile phase. For instance, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture, or methanol in a dichloromethane/methanol system.[1]
The compound moves with the solvent front on TLC (Rf ≈ 1). - The mobile phase is excessively polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Poor separation between this compound and an impurity. - The selected mobile phase lacks sufficient resolving power.- The column was not packed correctly.- Too much sample was loaded onto the column.- Perform a systematic screening of different solvent systems using TLC to find a system that provides better separation.- Ensure the column is packed uniformly, without any cracks or air bubbles.- Decrease the amount of crude material loaded onto the column.
Low or no recovery of the compound from the column. - The compound may have irreversibly adsorbed to the silica gel.- The compound may have degraded on the silica gel.- Attempt to "flush" the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 2% triethylamine).- Check for compound stability by spotting it on a TLC plate and allowing it to stand for several hours before development to observe any degradation.[1] If instability is confirmed, consider using a less acidic stationary phase or an alternative purification method like recrystallization.
The collected fractions are overly dilute. - The compound is eluting very slowly from the column.- After the desired compound begins to elute, a slight and gradual increase in the mobile phase polarity can help to speed up the elution process.[1]

Experimental Protocol: A Representative Method

This protocol provides a general framework for the purification of this compound by flash column chromatography. Important: It is essential to first optimize the solvent system using TLC.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column suitable for flash chromatography

  • Fraction collection tubes

2. TLC Analysis for Solvent System Selection:

  • Dissolve a small quantity of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot this solution onto a TLC plate.

  • Develop the TLC plate using various solvent systems, starting with a mid-polarity mixture such as 50% ethyl acetate in hexane.

  • Incorporate ~1% TEA into the developing solvent to observe its effect on the spot shape.

  • Fine-tune the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound spot, ensuring good separation from any impurities.

3. Column Preparation (Slurry Method):

  • Securely clamp the column in a vertical orientation.

  • Insert a small plug of cotton or glass wool at the base of the column.

  • Add a thin layer of sand over the plug.

  • In a separate beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 30% ethyl acetate in hexane with 1% TEA).

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to promote even packing and dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Allow the excess solvent to drain until it is just level with the top layer of sand.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal volume of a volatile solvent such as dichloromethane.

  • To this solution, add a small amount of silica gel and evaporate the solvent to yield a dry, free-flowing powder.

  • Carefully transfer this powder onto the top of the prepared column.

5. Elution and Fraction Collection:

  • Gently add the mobile phase to the top of the column.

  • Apply gentle, positive pressure (for flash chromatography) and commence collecting fractions.

  • Monitor the progress of the elution by performing TLC analysis on the collected fractions.

  • If required, a gradual increase in the mobile phase polarity (gradient elution) can be employed to elute the this compound. For example, the percentage of ethyl acetate can be incrementally increased.

6. Isolation of Pure this compound:

  • Combine the fractions identified as containing the pure compound based on TLC analysis.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The table below outlines typical target parameters for the successful column chromatography of a moderately polar amine like this compound. The actual values may vary depending on the specific impurity profile and optimized conditions.

ParameterTypical/Target ValueRationale
Stationary Phase Silica Gel (230-400 mesh)A standard and economical choice for normal-phase chromatography.
Mobile Phase Ethyl Acetate/Hexane or Dichloromethane/Methanol with 0.5-2% TriethylamineThese are common solvent systems for compounds of intermediate polarity. The addition of triethylamine is critical for preventing peak tailing of the amine.
Optimal TLC Rf Value 0.2 - 0.4An Rf in this range typically provides a good balance between separation and a practical elution time on the column.[6]
Sample Load 1-5% of the silica gel weightOverloading the column can compromise separation. A lower loading is advisable for more challenging separations.
Elution Mode Isocratic or GradientIsocratic elution is simpler, whereas gradient elution can be more effective for separating mixtures with a wide range of polarities.
Expected Recovery 60-90%The final recovery will depend on the compound's stability on silica and the overall efficiency of the separation.

Visualizations

Troubleshooting_Workflow cluster_rf_optimization Rf Optimization start Start Purification (Crude this compound) tlc Run TLC with various solvent systems (e.g., Ethyl Acetate/Hexane) start->tlc check_rf Is Rf between 0.2 and 0.4 with good spot shape? tlc->check_rf rf_too_low Rf too low (near baseline) check_rf->rf_too_low No rf_too_high Rf too high (near solvent front) check_rf->rf_too_high No check_tailing Is there significant tailing? check_rf->check_tailing Yes increase_polarity Increase mobile phase polarity (e.g., more Ethyl Acetate) rf_too_low->increase_polarity increase_polarity->tlc Re-run TLC decrease_polarity Decrease mobile phase polarity (e.g., more Hexane) rf_too_high->decrease_polarity decrease_polarity->tlc Re-run TLC add_tea Add 0.5-2% Triethylamine (TEA) to the mobile phase check_tailing->add_tea Yes prepare_column Prepare silica gel column check_tailing->prepare_column No add_tea->tlc Re-run TLC with TEA check_tailing_after_tea check_tailing_after_tea add_tea->check_tailing_after_tea Check Tailing Again load_sample Load sample (dry loading recommended) prepare_column->load_sample elute Elute column and collect fractions load_sample->elute monitor_fractions Monitor fractions by TLC elute->monitor_fractions combine_pure Combine pure fractions monitor_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end alt_stationary_phase Consider alternative stationary phase (Alumina or Amine-functionalized Silica) check_tailing_after_tea->prepare_column Resolved check_tailing_after_tea->alt_stationary_phase Not Resolved

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purifying 4-Aminoindolin-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Aminoindolin-2-one via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent for this compound is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the solubility of structurally similar indolinone derivatives, good starting points for solvent screening include alcohols (such as ethanol, methanol, or isopropanol), ketones (like acetone), and esters (for example, ethyl acetate).[1][2] A patent for the related compound 4-aminoindole suggests that ethanol can be an effective recrystallization solvent.[3] It is crucial to perform small-scale solubility tests to identify the optimal single solvent or mixed solvent system for your specific sample.

Q2: My this compound sample won't fully dissolve in the hot solvent. What should I do?

A2: If your compound is not dissolving completely, even at the solvent's boiling point, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solute dissolves. Be mindful that using an excessive amount of solvent will lower your final yield.

  • Insoluble Impurities: Your sample may contain insoluble impurities. If a significant amount of solid material remains after adding a substantial volume of boiling solvent, a hot filtration is recommended to remove these impurities before allowing the solution to cool.[2]

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for your compound. You may need to screen other solvents to find one with better solubility characteristics at elevated temperatures.

Q3: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A3: This phenomenon is known as supersaturation.[2] To encourage crystal formation, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure this compound, add a single "seed" crystal to the supersaturated solution. This will provide a template for further crystallization.

  • Reducing Temperature: Cool the solution further using an ice bath. Lower temperatures decrease the solubility of the compound and can promote crystallization.

  • Solvent Evaporation: If the solution is too dilute, you can partially evaporate the solvent to increase the concentration of the compound and induce crystallization.

Q4: The recrystallized product is colored. Is this normal and how can I decolorize it?

A4: The color of indolinone derivatives can range from off-white to pale yellow, depending on purity and the synthetic method used.[1] If your product has a significant color, it may be due to colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be filtered off. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q5: What are the potential impurities in my this compound sample?

A5: Potential impurities can include unreacted starting materials from the synthesis, by-products from side reactions, or degradation products. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction can leave residual nitro-substituted precursors.[4] It is also possible for oxidation to occur, as amino compounds can be sensitive to light and air.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery/Yield - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Cool the solution in an ice bath to minimize solubility. - Evaporate some of the solvent to concentrate the solution. - Ensure the filtration apparatus is pre-heated to prevent cooling.
Oily Product Forms Instead of Crystals - The compound's melting point is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Choose a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before further cooling. - Perform a preliminary purification step, such as column chromatography, before recrystallization.
Crystals are very fine or powder-like - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals.
Purity does not improve after recrystallization - The impurity has similar solubility to the product in the chosen solvent. - The impurity is co-crystallizing with the product.- Screen for a different solvent or a mixed solvent system. - Consider an alternative purification method like column chromatography.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. An ideal solvent will show poor solubility.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the solvent dropwise until the compound fully dissolves at the boiling point of the solvent.

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.

  • The best solvent is the one that dissolves the compound when hot but results in the formation of a large amount of crystals upon cooling.

Protocol 2: Standard Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visual Guides

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C Solution D Cool Slowly to Induce Crystallization C->D Hot Filtrate E Isolate Crystals (Vacuum Filtration) D->E Crystal Slurry F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: A typical workflow for the recrystallization of this compound.

Troubleshooting_Logic Start No Crystals Formed After Cooling Scratch Scratch Inner Surface of Flask? Start->Scratch Seed Add a Seed Crystal? Scratch->Seed No Success Crystals Form Scratch->Success Yes Cool Cool in Ice Bath? Seed->Cool No Seed->Success Yes Evaporate Reduce Solvent Volume? Cool->Evaporate No Cool->Success Yes Evaporate->Success Yes Failure Re-evaluate Solvent/ Concentration Evaporate->Failure No

Caption: Troubleshooting logic for inducing crystallization of this compound.

References

Improving the solubility of 4-Aminoindolin-2-one for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 4-Aminoindolin-2-one for in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: this compound, like many indolinone derivatives, is expected to have low aqueous solubility but should be soluble in polar aprotic organic solvents.[1][2] The most common solvent for creating high-concentration stock solutions for biological assays is Dimethyl Sulfoxide (DMSO).[2][3][4] Other organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be used.[1][5]

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture media. What is happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility.[5][6] While the compound is soluble in the DMSO stock, the introduction into a primarily aqueous environment causes it to crash out of solution.[7]

Here are several strategies to overcome this:

  • Optimize Dilution: Add the DMSO stock to your aqueous buffer/media while vortexing or stirring to ensure rapid dispersal.[6]

  • Use an Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer.[5]

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can help maintain solubility.[6]

  • Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of the compound.

  • Increase Final DMSO Concentration: While keeping it within a tolerable limit for your cells (typically <0.5% v/v), a slightly higher final DMSO concentration may keep the compound in solution.[5][8] Always include a vehicle control with the same final DMSO concentration in your experiment.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cellular toxicity or unintended biological effects.[5][8] Some robust cell lines may tolerate up to 1%, but this should be determined empirically by running a DMSO dose-response curve and assessing cell viability.[8]

Q4: Can I use pH to improve the solubility of this compound?

A4: Yes, for ionizable compounds, adjusting the pH can significantly improve solubility.[][10] this compound contains a basic amino group. Therefore, it is expected to be more soluble in acidic conditions (lower pH).[5] Preparing an aqueous buffer with a pH 1-2 units below the compound's pKa can increase the proportion of the more soluble, ionized form.[5] This is a widely used technique for weakly basic drugs.[11]

Q5: Are there alternatives to using organic co-solvents like DMSO?

A5: Yes, several other formulation strategies can be employed to enhance aqueous solubility:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their solubility.[12][13][14][15] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13]

  • Surfactants: The addition of a small amount of a non-ionic surfactant, such as Pluronic® F-68 or Tween®, can help to form micelles that encapsulate the compound and keep it in solution.[5][16]

Troubleshooting Guide for Solubility Issues

ProblemPossible CauseRecommended Solution
Precipitation Upon Dilution The compound's final concentration exceeds its aqueous solubility limit. The transition from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium is too abrupt.1. Lower the final concentration of this compound. 2. Add the DMSO stock dropwise into the aqueous medium while vigorously vortexing.[6] 3. Use an intermediate dilution step with a co-solvent like ethanol or PEG 400.[5] 4. Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%).[5]
Cloudy/Milky Appearance in Media Formation of fine precipitate or an oil-in-water emulsion.1. Try sonicating the solution after dilution to break up aggregates.[6] 2. Consider using an excipient like a cyclodextrin to form an inclusion complex.[12] 3. Use a small amount of surfactant to aid solubilization.[5]
Inconsistent Assay Results The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.1. Visually inspect plates/tubes for precipitation before and after the assay. 2. Re-evaluate the solubilization method to ensure the compound is thermodynamically stable in the assay buffer for the duration of the experiment. 3. Use a kinetic solubility assay to determine the compound's stability over time.
Cell Toxicity Observed The concentration of the organic solvent (e.g., DMSO) may be too high, or the compound itself is cytotoxic at the tested concentration.1. Perform a vehicle control experiment with varying concentrations of the solvent to determine the toxicity threshold for your specific cell line.[8] 2. Ensure the final DMSO concentration is below the toxic limit (typically <0.5%).[5] 3. If solubility requires a high solvent concentration, explore alternative solubilization methods like pH adjustment or cyclodextrins.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common approaches for improving the solubility of poorly water-soluble small molecules like this compound.

MethodPrinciple of ActionTypical Solvents/ExcipientsKey Considerations
Co-solvency The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, increasing the solubility of non-polar compounds.[16][17]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[3][]Final solvent concentration must be compatible with the biological assay (e.g., <0.5% DMSO for cell culture).[5]
pH Adjustment For ionizable drugs, altering the pH of the solution can convert the compound into its more soluble salt form.[10][18][19]Acidic or basic buffers (e.g., citrate, phosphate).[3]The required pH must not interfere with the biological assay or compound stability. This compound is a weak base, favoring acidic pH.[5]
Complexation A complexing agent (host) forms a non-covalent inclusion complex with the drug molecule (guest), increasing its apparent water solubility.[12][14]α-, β-, γ-cyclodextrins and their derivatives (e.g., HP-β-CD).[13]The complex must be able to release the free drug to be active. Can be a very effective method.[12]
Use of Surfactants Surfactants form micelles in aqueous solution, which can encapsulate hydrophobic drug molecules in their core.[16]Polysorbates (Tween® series), Pluronic® F-68.[5]Can interfere with some biological assays, especially those involving membranes. Concentration should be kept low.
Physical Methods Applying energy to the system can help overcome the activation energy barrier for dissolution.N/AHeating, sonication.[6]

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.[6]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Using a Co-solvent System to Improve Aqueous Solubility

This protocol is for situations where direct dilution of a DMSO stock causes precipitation.

  • Prepare Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution: Prepare an intermediate 1 mM solution by diluting the 10 mM DMSO stock 1:10 in a co-solvent such as ethanol or PEG 400.[5] This results in a solution of 1 mM compound in 10% DMSO / 90% co-solvent.

  • Final Dilution: Add the 1 mM intermediate solution to your final aqueous buffer or cell culture medium to achieve the desired working concentration (e.g., add 10 µL to 1 mL of media for a final concentration of 10 µM). The final concentration of organic solvents will be low (e.g., 0.1% DMSO and 0.9% ethanol).

  • Control: Remember to prepare a vehicle control containing the same final concentration of the DMSO/co-solvent mixture.

Protocol 3: Improving Solubility with pH Adjustment

This protocol is suitable as this compound is a weak base.[5]

  • Determine pKa: If the pKa of the compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa. If unknown, start with a buffer at pH 5.0-6.0.

  • Prepare Stock: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) as described in Protocol 1.

  • Dilution: Dilute the stock solution directly into the prepared acidic aqueous buffer to the desired final concentration.

  • Neutralization (Optional): If the experimental conditions require a neutral pH, you can carefully neutralize the solution with a suitable base (e.g., dilute NaOH) after the compound has been dissolved in the acidic buffer. Monitor for any signs of precipitation during this step.

Visualizations

G start Compound precipitates in aqueous assay medium q1 Is the final DMSO concentration <0.1%? start->q1 a1_yes Increase final DMSO to 0.5%. Does it still precipitate? q1->a1_yes No a1_no Try lowering final compound concentration. Does it still precipitate? q1->a1_no Yes q2 Try intermediate dilution with a co-solvent (e.g., Ethanol). Does it still precipitate? a1_yes->q2 Yes success Solubility Issue Resolved a1_yes->success No a1_no->q2 Yes a1_no->success No q3 Try pH modification. (Use acidic buffer). Does it still precipitate? q2->q3 Yes q2->success No q4 Try using cyclodextrins (e.g., HP-β-CD). Does it still precipitate? q3->q4 Yes q3->success No q4->success No fail Consider advanced formulation (e.g., nanomilling) or resynthesis/analog design. q4->fail Yes

Caption: A troubleshooting workflow for compound precipitation.

G cluster_0 Aqueous Medium (High Polarity) cluster_1 Aqueous Medium + Co-solvent (Lower Polarity) H2O_1 Water H2O_2 Water H2O_3 Water H2O_4 Water H2O_5 Water H2O_6 Water H2O_7 Water H2O_8 Water drug_agg Drug Aggregate (Precipitate) drug_sol Solubilized Drug H2O_a Water H2O_b Water H2O_c Water H2O_d Water CoS_1 Co-solvent CoS_2 Co-solvent CoS_3 Co-solvent CoS_4 Co-solvent

Caption: How co-solvents reduce medium polarity to improve solubility.

G Effect of pH on a Weak Base (B) cluster_0 High pH (Basic) cluster_1 Low pH (Acidic) eq B + H₂O <=> BH⁺ + OH⁻ high_ph B Low Solubility low_ph BH⁺ High Solubility (Ionized) high_ph->low_ph Add Acid (H⁺)

Caption: pH effect on the solubility of a weakly basic compound.

References

Stability of 4-Aminoindolin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Aminoindolin-2-one in various laboratory solvents. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide focuses on general best practices, troubleshooting common issues, and providing protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Based on the solubility of structurally similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous solutions is anticipated to be low. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q2: How should I store stock solutions of this compound?

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.

Q3: Is this compound sensitive to light?

Q4: Can I expect this compound to be stable in aqueous buffers?

The stability of this compound in aqueous buffers will likely be dependent on the pH of the solution. The indolinone scaffold can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare aqueous solutions fresh before use and to assess stability if they need to be stored for any length of time.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound.

Q: I am observing a loss of compound activity or concentration in my assay over time. What could be the cause?

A: This could be due to several factors related to compound stability. Consider the following:

  • Solvent-Induced Degradation: The solvent itself may be reacting with the compound. While common laboratory solvents like DMSO, ethanol, and methanol are generally considered stable, impurities (e.g., water in DMSO) can sometimes lead to degradation over time.

  • pH Instability: If you are using aqueous buffers, the pH may be promoting hydrolysis of the lactam ring in the indolinone core.

  • Oxidation: The amino group on the indolinone ring could be susceptible to oxidation, especially in the presence of air or oxidizing agents.

  • Adsorption to Surfaces: The compound may be adsorbing to the walls of your storage containers (e.g., plastic tubes). Using low-adhesion microplates or glass vials might mitigate this issue.

Stability Assessment Workflow

The following diagram outlines a general workflow for troubleshooting stability issues with this compound.

Stability_Troubleshooting start Start: Suspected Instability check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solvent Evaluate Solvent (Purity, Age) start->check_solvent check_ph Assess pH of Aqueous Buffers start->check_ph stress_testing Perform Forced Degradation Study check_storage->stress_testing check_solvent->stress_testing check_ph->stress_testing hplc_analysis Analyze by Stability-Indicating HPLC stress_testing->hplc_analysis identify_degradants Identify Degradation Products (LC-MS) hplc_analysis->identify_degradants optimize_conditions Optimize Experimental Conditions identify_degradants->optimize_conditions end Resolution optimize_conditions->end

Caption: Troubleshooting workflow for investigating the stability of this compound.

Q: My solution of this compound appears cloudy or has precipitated. What should I do?

A: This is likely due to solubility issues.

  • Supersaturation: If you diluted a concentrated DMSO stock into an aqueous buffer, the compound may have precipitated because its solubility limit was exceeded. Try using a lower final concentration or a higher percentage of co-solvent if your experiment allows.

  • Temperature Effects: Solubility can be temperature-dependent. If you stored the solution at a low temperature, the compound may have precipitated out. Gentle warming and vortexing may redissolve the compound.

  • Incorrect Solvent: Ensure you are using a solvent in which this compound is known to be soluble.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and degradation pathways.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature and protected from light for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the stock solution in a tightly capped vial at 60°C for 24 and 48 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 and 48 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • At each time point, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Forced Degradation Experimental Workflow

The following diagram illustrates the experimental workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis stock Prepare Stock Solution of this compound stock->acid stock->base stock->oxidation stock->thermal stock->photo results Evaluate Degradation Profile & Identify Degradants analysis->results

Caption: Workflow for the forced degradation study of this compound.

Quantitative Data Summary

As of the last literature review, specific quantitative stability data (e.g., degradation rate constants, half-lives) for this compound in different solvents is not available in peer-reviewed publications. The stability of the compound will be highly dependent on the specific experimental conditions (e.g., solvent purity, temperature, pH, light exposure). Researchers are strongly encouraged to perform their own stability assessments for their specific applications.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data for structurally related compounds. It is not a substitute for rigorous experimental validation. The stability of this compound should be experimentally determined under the specific conditions of use.

References

Storage and handling recommendations for 4-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Storage and Handling Recommendations

Proper storage and handling are crucial for maintaining the integrity and stability of 4-Aminoindolin-2-one and ensuring laboratory safety.

ParameterRecommendationSource
Storage Temperature 2-8°CSupplier Information
Storage Conditions Keep container tightly sealed in a dry and well-ventilated place.General Laboratory Practice
Incompatible Materials Strong oxidizing agents.General Laboratory Practice

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Q1: The compound appears discolored or has degraded upon receipt or after a short storage period.

A1: Discoloration can be an indication of degradation. This compound has an amino group which can be susceptible to oxidation.

  • Immediate Action: Visually inspect the compound. If significant discoloration (e.g., darkening) is observed, it is advisable not to use it for sensitive experiments where purity is critical.

  • Preventative Measures: Always store the compound at the recommended 2-8°C in a tightly sealed container to minimize exposure to air and moisture. Consider purging the container with an inert gas like argon or nitrogen before sealing for long-term storage.

Q2: I am having difficulty dissolving this compound in my desired solvent.

A2: Solubility can be influenced by the solvent polarity, temperature, and the crystalline form of the compound.

  • Troubleshooting Steps:

    • Solvent Selection: Based on the indolinone structure, it is expected to have better solubility in polar organic solvents. Try solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.

    • Sonication: Using an ultrasonic bath can help to break down solid aggregates and improve the rate of dissolution.

  • Recommended Solvents (General Guidance): While specific data is unavailable, compounds with similar structures are often soluble in DMSO and DMF. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution.

Q3: My experimental results are inconsistent when using different batches of this compound.

A3: Batch-to-batch variability can arise from differences in purity or the presence of isomers or impurities.

  • Verification: If possible, obtain a certificate of analysis (CoA) for each batch to compare purity levels. Analytical techniques such as HPLC or LC-MS can be used to assess the purity and integrity of the compound.

  • Standardization: For a series of experiments, it is best practice to use a single, well-characterized batch of the compound to ensure consistency.

TroubleshootingWorkflow start Problem Encountered discoloration Compound Discoloration/ Degradation start->discoloration solubility_issue Poor Solubility start->solubility_issue inconsistent_results Inconsistent Results start->inconsistent_results check_storage Verify Storage Conditions (2-8°C, Tightly Sealed) discoloration->check_storage try_solvents Test Solubility in DMSO or DMF solubility_issue->try_solvents compare_coa Compare CoA for Different Batches inconsistent_results->compare_coa hplc_analysis Perform Purity Analysis (e.g., HPLC) check_storage->hplc_analysis Proper Storage contact_supplier Contact Supplier for Replacement/Credit check_storage->contact_supplier Improper Storage gentle_heat Apply Gentle Heat or Sonication try_solvents->gentle_heat Still Insoluble solution_achieved Solution Achieved try_solvents->solution_achieved Soluble gentle_heat->solution_achieved compare_coa->hplc_analysis Purity Varies use_single_batch Use a Single Batch for Experiments compare_coa->use_single_batch use_single_batch->solution_achieved

Caption: Troubleshooting workflow for common issues with this compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended personal protective equipment (PPE) when handling this compound?

A: As a general precaution for handling chemical compounds, standard PPE should be worn. This includes:

  • Safety glasses with side shields or goggles.

  • A lab coat.

  • Chemically resistant gloves (e.g., nitrile). Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Q: Is this compound sensitive to light?

A: While specific data on the photosensitivity of this compound is not available, many organic compounds, particularly those with aromatic rings and amino groups, can be light-sensitive. It is good practice to store it in an amber vial or a container that protects it from light.

Q: What is the expected stability of this compound in solution?

A: The stability of this compound in solution has not been formally reported. For best results, it is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in a particular solvent and at a specific pH should be validated for long-term experiments.

Q: How should I dispose of waste containing this compound?

A: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Protocols

Due to the lack of specific experimental data in the public domain for this compound, detailed, validated experimental protocols cannot be provided. Researchers should adapt general protocols for similar compounds and validate them for their specific application. An example of a general protocol for preparing a stock solution is provided below.

General Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 148.16 g/mol ), weigh 1.48 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

ExperimentalWorkflow start Start: Prepare Stock Solution equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Apply Gentle Heat/ Sonication if Needed) add_solvent->dissolve storage Aliquot and Store at -20°C or -80°C (Protect from Light) dissolve->storage end Stock Solution Ready storage->end

Caption: General workflow for preparing a stock solution of this compound.

Troubleshooting low yields in palladium-catalyzed reactions of indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed reactions of indolines. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in palladium-catalyzed indoline reactions?

A1: Low yields in these reactions can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to air and moisture.[1] Deactivation can also occur due to poisoning by the nitrogen atom in the indoline ring, which can coordinate strongly to the metal center and block active sites.[1][2]

  • Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact the reaction outcome. For instance, the polarity of the solvent can influence reaction rates and selectivity.[3][4][5][6]

  • Poor Substrate Reactivity: The electronic properties of the indoline substrate play a crucial role. Electron-withdrawing groups on the indoline can decrease reactivity, potentially leading to lower yields.[7]

  • Side Reactions: Undesired side reactions, such as homocoupling of coupling partners or the formation of byproducts, can consume starting materials and reduce the yield of the desired product.[8]

Q2: My reaction is not going to completion. What should I check first?

A2: When a reaction stalls, consider the following:

  • Inert Atmosphere: Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[1]

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents. Trace impurities, including water, can poison the catalyst.[1][9]

  • Catalyst Loading: While it may seem counterintuitive, sometimes decreasing the catalyst loading can suppress the formation of side products like biphenyls and enhance the formation of the desired product.[10]

  • Stirring and Heating: Ensure consistent and efficient stirring to avoid mass transfer limitations, and verify that the reaction is being heated to the correct and a consistent temperature.[2]

Q3: How do I choose the right ligand and base for my reaction?

A3: The choice of ligand and base is critical and often substrate-dependent.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective in promoting challenging coupling reactions.[11] The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle. A ligand screening is often the best approach to identify the optimal choice for a specific transformation.[12]

  • Bases: The base is required to facilitate the deprotonation of the amine.[13] Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while alkoxides (e.g., NaOt-Bu) are stronger bases often used in C-N couplings.[11][13] The choice of base can also influence selectivity. For instance, in the arylation of indoles, CsOAc was found to be effective where MgO was not.[10] For sensitive substrates, a milder base like K₃PO₄ may be necessary to avoid decomposition.[11]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) of Indolines
Possible Cause Troubleshooting Step
Catalyst Inhibition by BaseIn some cases, a high concentration of a soluble organic base like DBU can inhibit the catalyst. Try a slow addition of the base using a syringe pump. This has been shown to dramatically increase yields.[14]
Weakly Binding AmineIndolines can be weakly binding nucleophiles. Optimizing the ligand and ensuring the base is appropriate is crucial. Consider screening a panel of bulky phosphine ligands.[11][14]
Side ReactionsThe formation of biphenyl from the aryl halide is a common side reaction. This can sometimes be minimized by decreasing the palladium catalyst loading and extending the reaction time.[10]
Incorrect SolventThe solvent can significantly impact the reaction. Screen a variety of anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.[3][4][5]
Issue 2: Catalyst Deactivation
Possible Cause Troubleshooting Step
Poisoning by Nitrogen HeterocycleThe lone pair of electrons on the indoline nitrogen can coordinate to the palladium center, leading to catalyst poisoning.[1][2] Using a ligand that can effectively compete for coordination sites on the palladium can sometimes mitigate this issue.
Formation of Palladium BlackThe precipitation of palladium black indicates the formation of inactive palladium aggregates. This can be caused by high temperatures or the presence of impurities. Ensure a strictly inert atmosphere and use pure reagents.[8]
Thermal DegradationHigh reaction temperatures can lead to the sintering of supported palladium catalysts, reducing their active surface area.[2] If using a supported catalyst, consider if a lower reaction temperature for a longer duration is feasible.
Issue 3: Poor Regioselectivity in C-H Functionalization
Possible Cause Troubleshooting Step
Incorrect Ligand or Catalyst SystemThe ligand plays a critical role in determining regioselectivity. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is recommended.[12]
Suboptimal SolventThe solvent can influence the reaction pathway. For example, in some palladium-catalyzed alkenylations, switching from a DMF/DMSO mixture to dioxane/AcOH can alter the selectivity.[12] A solvent screen is advisable.
Kinetic vs. Thermodynamic ControlThe reaction temperature can influence whether the kinetic or thermodynamic product is favored. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.[9]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Oxidative Dehydrogenation and C2-Arylation of Indoline [7]

EntryPd CatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂Neocuproine1,2-DCB10075
2Pd(OAc)₂Neocuproine1,2-DCB8082
3Pd(OAc)₂Neocuproine1,2-DCB6088
4Pd(OAc)₂Neocuproine1,2-DCB4092
5PdCl₂Neocuproine1,2-DCB4065
6Pd(OAc)₂NeocuproineToluene4045
7Pd(OAc)₂NeocuproineDioxane4058
8Pd(OAc)₂None1,2-DCB40<5
9NoneNeocuproine1,2-DCB400

Reactions were run with indoline, phenylboronic acid, Pd catalyst (10 mol%), and ligand (20 mol%) under an O₂ atmosphere for 24h. Yields were determined by ¹H NMR.

Table 2: Effect of Slow Base Addition on the Pd-Catalyzed C-N Coupling of Indoline [14]

EntryBase Addition MethodYield (%)
1aAll at once10
1bSlow addition via syringe pump>99

Reaction of an aryl triflate with indoline using an AlPhos-supported Pd catalyst and DBU as the base in 2-MeTHF at 60 °C.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Indolines[13][15][16]
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent) and the indoline (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol for Palladium-Catalyzed Oxidative Dehydrogenation and C2-Arylation of Indolines[7]
  • Reaction Setup: To a reaction tube, add the indoline (1.0 equivalent), arylboronic acid (2.5 equivalents), Pd(OAc)₂ (10 mol %), and neocuproine (20 mol %).

  • Solvent Addition: Add the solvent (e.g., 1,2-dichlorobenzene).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 40 °C) under an oxygen atmosphere (balloon).

  • Monitoring: Monitor the reaction for 24-48 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents & Setup start->check_reagents catalyst_active Is Catalyst Active? check_catalyst->catalyst_active conditions_optimal Are Conditions Optimal? check_conditions->conditions_optimal reagents_pure Reagents Pure & Dry? check_reagents->reagents_pure inert_atmosphere Ensure Inert Atmosphere check_reagents->inert_atmosphere deactivation Catalyst Deactivation/Poisoning catalyst_active->deactivation No optimize_ligand Optimize Ligand/Catalyst Loading catalyst_active->optimize_ligand Yes end Improved Yield optimize_ligand->end optimize_conditions Screen Solvent, Base, Temperature conditions_optimal->optimize_conditions No optimize_conditions->end purify_reagents Purify/Dry Reagents & Solvents reagents_pure->purify_reagents No purify_reagents->end inert_atmosphere->end

Troubleshooting workflow for low yields.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl LₙPd(II)(Ar)(X) oxidative_addition->pd2_aryl amine_coordination Amine Coordination & Deprotonation pd2_aryl->amine_coordination + HNR₂ - HX pd2_amido LₙPd(II)(Ar)(NR₂⁻) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Catalytic cycle for Buchwald-Hartwig amination.

References

Preventing oxidation of 4-Aminoindolin-2-one during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Aminoindolin-2-one during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has changed color from off-white to brown. What does this indicate?

A1: A color change from off-white or light tan to brown or dark purple is a strong indicator of oxidation. This compound, like other aminophenol derivatives, is susceptible to oxidation, which leads to the formation of colored polymeric impurities. The appearance of color suggests that the material has been exposed to oxygen, light, or elevated temperatures.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that accelerate oxidation are:

  • Oxygen: Atmospheric oxygen is the main culprit in the oxidation process.

  • Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

  • High pH: Basic conditions can increase the susceptibility of the amino and hydroxyl groups to oxidation.

Q3: How can I prevent oxidation during the synthesis of this compound?

A3: To prevent oxidation during synthesis, it is crucial to work under an inert atmosphere.[2] This can be achieved by using nitrogen or argon gas to displace oxygen from the reaction vessel. Additionally, using deoxygenated solvents and reagents is highly recommended. The synthesis should also be protected from light and conducted at the lowest feasible temperature.

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A4: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, with -20°C being recommended for long-term storage.[1] For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Light: Protect from light by using an amber vial or storing in a dark location.[1]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue Possible Cause Recommended Solution
Significant color change during reaction work-up. Exposure to atmospheric oxygen during extraction, filtration, or concentration.Perform all work-up steps under a blanket of inert gas. Use deoxygenated solvents for extraction and washing. Concentrate the product under reduced pressure at a low temperature.
Appearance of new, unidentified peaks in HPLC/LC-MS analysis of the final product. Formation of oxidation byproducts.Analyze the degradation products by mass spectrometry to identify potential oxidized species (e.g., dimers, quinone-imine structures).[4] Purify the product using column chromatography under an inert atmosphere.
Low yield of the desired product. Degradation of the starting material or product due to oxidation.Ensure all starting materials are pure and stored correctly. Implement rigorous inert atmosphere techniques throughout the synthesis.
Inconsistent results in biological assays. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials, purge with inert gas, and store at -20°C or -80°C.

Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Atmosphere

This protocol describes the basic setup for running a chemical reaction under a nitrogen or argon atmosphere to prevent oxidation.

Materials:

  • Two- or three-neck round-bottom flask

  • Condenser (if heating)

  • Septa

  • Nitrogen or argon gas source with a regulator

  • Bubbler (or oil-filled trap)

  • Schlenk line (optional, for more advanced setups)

  • Cannula or syringe for liquid transfers

Procedure:

  • Assemble the glassware (flask, condenser, etc.) and flame-dry it under vacuum or heat it in an oven to remove adsorbed moisture.

  • Allow the glassware to cool to room temperature under a stream of inert gas.

  • Add any solid reagents to the flask against a positive flow of inert gas.

  • Seal the flask with septa.

  • Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with a bubbler.

  • Deoxygenate any solvents to be used by sparging with inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Transfer deoxygenated solvents and liquid reagents to the reaction flask via a cannula or a gas-tight syringe.

  • Run the reaction under the continuous positive pressure of the inert gas.

  • Upon completion, cool the reaction to room temperature before proceeding with the work-up, which should also be performed under inert conditions as much as possible.

Protocol 2: Detection of Oxidation Products by LC-MS

This protocol provides a general method for detecting the presence of oxidized impurities in a sample of this compound.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • LC Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 10-20 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Column Temperature: 25-40 °C

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Look for the expected mass of this compound (C₈H₈N₂O, exact mass: 148.0637). Search for common oxidation products, which would appear as +16 Da (addition of oxygen) or +32 Da (addition of two oxygens) mass shifts from the parent compound or its dimers.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis under Inert Atmosphere cluster_workup Work-up cluster_purification Purification cluster_storage Storage S1 Flame-dried Glassware S2 Add Reagents under N2/Ar S1->S2 S3 Add Deoxygenated Solvents S2->S3 S4 Reaction S3->S4 W1 Quench Reaction S4->W1 W2 Extraction with Deoxygenated Solvents W1->W2 W3 Drying and Concentration W2->W3 P1 Column Chromatography (under N2 pressure) W3->P1 ST1 Store under Argon/Nitrogen P1->ST1 ST2 Protect from Light ST1->ST2 ST3 Store at -20°C ST2->ST3

Caption: Workflow for the synthesis and handling of this compound to minimize oxidation.

troubleshooting_oxidation Start Product shows signs of oxidation (e.g., color change) Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Storage Review Storage Conditions Start->Check_Storage Inert_Atmosphere Was an inert atmosphere used throughout? Check_Synthesis->Inert_Atmosphere Temp_Light Was the product stored at low temperature and protected from light? Check_Storage->Temp_Light Deoxygenated_Solvents Were solvents deoxygenated? Inert_Atmosphere->Deoxygenated_Solvents Yes Solution_Synthesis Implement rigorous inert atmosphere techniques and use deoxygenated solvents. Inert_Atmosphere->Solution_Synthesis No Deoxygenated_Solvents->Solution_Synthesis No Repurify Repurify material if possible. Deoxygenated_Solvents->Repurify Yes Inert_Storage Was the product stored under an inert atmosphere? Temp_Light->Inert_Storage Yes Solution_Storage Store product at -20°C, under N2/Ar, and protected from light. Temp_Light->Solution_Storage No Inert_Storage->Solution_Storage No Inert_Storage->Repurify Yes

Caption: Troubleshooting decision tree for oxidized this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Aminoindolin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Aminoindolin-2-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A1: A widely adopted and scalable two-step approach involves the synthesis of a 4-nitroindolin-2-one intermediate, followed by the reduction of the nitro group to the desired amine. This method is often preferred for its reliable and generally high-yielding transformations.

Q2: What are the primary challenges when scaling up the reduction of 4-nitroindolin-2-one?

A2: The primary challenges include managing the exothermic nature of the reduction reaction, ensuring complete conversion to avoid difficult-to-remove impurities, preventing side reactions, and handling potentially hazardous reagents like hydrogen gas under pressure. Catalyst deactivation and recovery can also be a concern in catalytic hydrogenations.

Q3: How can I purify the final this compound product effectively on a larger scale?

A3: Purification is commonly achieved through column chromatography on silica gel. However, for larger quantities, recrystallization from a suitable solvent system is often a more practical and scalable method. The choice of solvent will depend on the impurity profile.

Q4: Are there specific safety precautions for the synthesis of this compound?

A4: Yes, standard laboratory safety protocols should be strictly followed. Specific precautions include:

  • Handling strong acids and nitrating agents with care during the synthesis of the nitro-intermediate.

  • For catalytic hydrogenation, using a properly rated pressure vessel and ensuring an inert atmosphere before introducing hydrogen.

  • Managing the exotherm of the reduction reaction, especially with metal/acid systems.

  • Consulting the Safety Data Sheets (SDS) for all reagents and solvents.

Troubleshooting Guides

Part 1: Synthesis of 4-Nitroindolin-2-one
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Degradation of starting material or product under harsh acidic conditions.Optimize the concentration of the acid and the reaction temperature. A slower, controlled addition of reagents may be beneficial.
Formation of multiple-nitrated byproducts Over-nitration due to excessively strong nitrating conditions.Use a milder nitrating agent or adjust the stoichiometry of the nitrating mixture. Control the reaction temperature carefully, as nitration is often exothermic.
Difficulty in isolating the product The product may be soluble in the aqueous work-up solution.Ensure the pH of the aqueous layer is adjusted to precipitate the product fully. Perform multiple extractions with a suitable organic solvent.
Part 2: Reduction of 4-Nitroindolin-2-one to this compound
Problem Potential Cause(s) Suggested Solution(s)
Incomplete reduction (presence of starting material or intermediates) Inactive or insufficient catalyst (catalytic hydrogenation).Use fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure proper agitation to maintain catalyst suspension.
Insufficient reducing agent (metal/acid reduction).Increase the molar equivalents of the metal and/or acid. Ensure the metal is of a fine powder to maximize surface area.
Poor solubility of the starting material.Select a solvent or co-solvent system in which the 4-nitroindolin-2-one is more soluble at the reaction temperature.
Formation of side products (e.g., hydroxylamine, azo compounds) Non-optimal reaction conditions.For catalytic hydrogenation, ensure efficient hydrogen delivery and agitation. For metal/acid reductions, control the temperature to prevent localized overheating which can promote side reactions.[1]
Product degradation The amino group can be sensitive to acidic conditions.Neutralize the reaction mixture promptly after completion. Use a milder work-up procedure.
Difficulty in filtering the catalyst (catalytic hydrogenation) Fine catalyst particles passing through the filter medium.Use a filter aid such as Celite® to create a filter bed. Allow the catalyst to settle before decanting the supernatant.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroindolin-2-one

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation: Cool the flask in an ice bath. To the flask, add concentrated sulfuric acid.

  • Nitration: Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: In a separate flask, dissolve indolin-2-one in concentrated sulfuric acid. Cool this solution in an ice bath.

  • Reaction: Slowly add the indolin-2-one solution to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Drying: The crude 4-nitroindolin-2-one is dried under vacuum.

Protocol 2: Reduction of 4-Nitroindolin-2-one to this compound

Two common methods for the reduction are provided below.

Method A: Catalytic Hydrogenation

  • Reaction Setup: To a pressure-rated hydrogenation vessel, add 4-nitroindolin-2-one and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 wt% of Palladium on carbon (Pd/C) catalyst.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method B: Iron/Hydrochloric Acid Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitroindolin-2-one in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder to the suspension.

  • Reaction Initiation: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is exothermic.

  • Reflux: Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

  • Neutralization: Carefully neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Parameter Catalytic Hydrogenation (Pd/C) Iron/Hydrochloric Acid Reduction
Typical Yield 85-98%70-90%
Reaction Time 2-8 hours2-6 hours
Operating Temperature Room TemperatureReflux (approx. 80-100 °C)
Pressure 1-4 atm H₂Atmospheric
Key Reagents H₂, Pd/CFe, HCl
Safety Considerations Handling of flammable H₂ gas under pressure, pyrophoric catalyst.Exothermic reaction, handling of corrosive acid.
Work-up/Purification Filtration to remove catalyst.Filtration of iron salts, neutralization, extraction.
Scalability Well-suited for large scale, but requires specialized equipment.More amenable to standard laboratory glassware at moderate scales.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 4-Nitroindolin-2-one cluster_reduction Reduction to this compound Indolinone Indolin-2-one Nitration Nitration Reaction Indolinone->Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄/HNO₃) Nitrating_Mixture->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration1 Filtration & Washing Quenching->Filtration1 Nitro_Product 4-Nitroindolin-2-one Filtration1->Nitro_Product Reduction_Method Reduction (e.g., H₂/Pd/C or Fe/HCl) Nitro_Product->Reduction_Method Workup Work-up & Purification Reduction_Method->Workup Final_Product This compound Workup->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Nitro Reduction

troubleshooting_reduction Start Incomplete Reduction? Check_Catalyst Catalytic Hydrogenation? Check catalyst activity/loading Increase H₂ pressure Improve agitation Start->Check_Catalyst Yes Check_Metal Metal/Acid Reduction? Increase Fe/acid equivalents Use finer Fe powder Check acid concentration Start->Check_Metal Yes Check_Solubility Is starting material fully dissolved? Check_Catalyst->Check_Solubility Check_Metal->Check_Solubility Change_Solvent Use co-solvent or alternative solvent Check_Solubility->Change_Solvent No Side_Products Side Products Observed? Check_Solubility->Side_Products Yes Change_Solvent->Side_Products Control_Temp Control temperature to avoid hotspots Side_Products->Control_Temp Yes Optimize_Conditions Optimize reaction conditions (time, temp.) Side_Products->Optimize_Conditions No Control_Temp->Optimize_Conditions Success Successful Reduction Optimize_Conditions->Success

Caption: Troubleshooting flowchart for the reduction of 4-nitroindolin-2-one.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many indolin-2-one derivatives are investigated as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer progression, such as VEGFR, PDGFR, and c-Kit.

rtk_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) (VEGFR, PDGFR, c-Kit) Ligand->RTK Binds and activates ADP ADP RTK->ADP Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-Akt) RTK->Signaling_Cascade Phosphorylates Aminoindolinone This compound Derivative Aminoindolinone->RTK Inhibits ATP binding ATP ATP ATP->RTK Cellular_Response Cellular Responses (Proliferation, Angiogenesis, Survival) Signaling_Cascade->Cellular_Response

Caption: Inhibition of RTK signaling by a this compound derivative.

References

Validation & Comparative

4-Aminoindolin-2-one Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with several approved drugs and numerous clinical candidates to its name. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indolin-2-one derivatives, with a particular focus on the emerging interest in 4-amino substituted analogs. While specific SAR studies on 4-aminoindolin-2-ones are still maturing, this document synthesizes the broader knowledge of indolin-2-one SAR to inform the design and development of novel anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs).

Comparative Analysis of Indolin-2-one Derivatives

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the oxindole ring and the group at the 3-position. The indolin-2-one core itself is crucial for activity, often forming key hydrogen bonds within the ATP-binding pocket of kinases. Substitutions at the C-3 position of the oxindole ring have been shown to play a significant role in their antiangiogenic and anticancer activities.

While extensive data on 4-aminoindolin-2-one is still emerging, the broader SAR of indolin-2-ones provides valuable insights. For instance, substitutions at the 5- and 6-positions of the indolin-2-one ring with electron-withdrawing or lipophilic groups have been shown to enhance potency. The nature of the substituent at the 3-position is critical for selectivity and potency against different kinases.

Below is a table summarizing the in vitro activity of a selection of indolin-2-one derivatives against various cancer cell lines and kinases. It is important to note that this table includes a range of substitutions to illustrate the broader SAR principles, due to the limited availability of specific data on 4-amino analogs.

Compound ID4-Position Substituent3-Position SubstituentTarget Cell Line/KinaseIC50 (µM)Reference
5h HThiazolidinone derivativeHT-290.016[1]
H4600.0037[1]
10c HThiazolidinone derivativeHT-290.025[2]
H4600.075[2]
MDA-MB-2310.77[2]
SMMC-77211.95[2]
Sunitinib HPyrrole-carboxamideVEGFR-2-
PDGFR-β-
7g HThiazolidinone-isatin hybridA54940[3]
MCF-740[3]
PC350[3]
1c H2-oxo-2-phenylethylideneHCT-116<1[4]
1h H2-oxo-2-phenylethylideneHCT-116<1[4]
9 HImino linker to quinazolin-4-oneHepG-22.53 - 7.54[5]
MCF-72.53 - 7.54[5]
CDK-2-[5]
CDK-4-[5]
20 HPhenyl spacer and imino linker to quinazolin-4-oneHepG-22.53 - 7.54[5]
MCF-72.53 - 7.54[5]
EGFR-[5]
VEGFR-2-[5]

Key Signaling Pathway: VEGFR-2 Inhibition

A primary target for many anticancer indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels that tumors need to grow and metastasize. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 RAS RAS P1->RAS PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition of ATP Binding

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow for SAR Studies

The process of conducting structure-activity relationship studies for novel kinase inhibitors typically follows a structured workflow, from initial compound design to in vivo evaluation.

SAR_Workflow A Compound Design & Virtual Screening B Chemical Synthesis of This compound Analogs A->B C In Vitro Kinase Assay (e.g., VEGFR-2) B->C D In Vitro Cell Proliferation Assay (e.g., MTT on Cancer Cell Lines) B->D E SAR Analysis (Identify Key Moieties) C->E D->E F Lead Optimization E->F Iterative Design G In Vivo Animal Models (Xenograft Studies) E->G Promising Candidate F->B H Preclinical Development G->H

Caption: General workflow for SAR studies of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data. Below are representative methodologies for key assays used in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well microtiter plates

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-based detection system

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for VEGFR-2.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity by detecting the amount of ADP produced or remaining ATP using a luminescent or fluorescent method as per the manufacturer's instructions (e.g., Kinase-Glo®).

  • Luminescence or fluorescence is measured using a plate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

1. Reagents and Materials:

  • Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231)[1]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

2. Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells.

  • IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

A Comparative Guide to the Anticancer Activity of 4-Aminoindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoindolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent anticancer agents. These compounds have demonstrated significant efficacy in inhibiting key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative analysis of the anticancer activity of various this compound derivatives, supported by experimental data, to aid in ongoing research and drug development efforts.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of this compound derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the IC50 values for several derivatives from various studies, offering a comparative overview of their potency and selectivity.

Table 1: Anticancer Activity of 4-Thiazolidinone-Indolin-2-one Analogs [1]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)
7a>100>100>100
7b807090
7c9080>100
7d706080
7e605070
7f504060
7g 40 40 50
7h>100>100>100
Etoposide (Control)201525

Table 2: Anticancer Activity of Indolin-2-one Derivatives Bearing a 4-Thiazolidinone Moiety [2]

CompoundHT-29 (Colon Cancer) IC50 (µM)H460 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
5a8.312.525.1
5b5.69.818.7
5e2.14.59.8
5h 0.016 0.0037 10.5
5k1.53.27.9
5p0.981.85.6

Table 3: Anticancer and VEGFR-2 Inhibitory Activities of Indolin-2-one Derivatives [3]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)VEGFR-2 Inhibition IC50 (µM)
5b4.628.810.160
10e3.155.620.358
10g1.252.180.087
15a2.884.350.180
17a 0.74 1.13 0.078
Sunitinib (Control)4.772.230.139

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer activity of this compound derivatives.

MTT Assay for Cytotoxicity

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC3)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the progression of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC

This assay is employed to detect and quantify apoptosis (programmed cell death) induced by the compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of this pathway disrupts downstream signaling cascades that are crucial for tumor angiogenesis and cell proliferation.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLC->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Workflow

The evaluation of the anticancer properties of novel compounds follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow start Start: Synthesized this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Potent Compounds apoptosis Apoptosis Assay (Annexin V Staining) ic50->apoptosis Potent Compounds mechanism Elucidate Mechanism of Action cell_cycle->mechanism apoptosis->mechanism end End: Identify Lead Compound mechanism->end

Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.

References

4-Aminoindolin-2-one versus Sunitinib: a comparative analysis of kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profiles of the basic 4-aminoindolin-2-one scaffold and the multi-targeted tyrosine kinase inhibitor, Sunitinib. While this compound represents a foundational chemical structure, Sunitinib is a highly derivatized and optimized drug molecule. This comparison serves to illustrate the structure-activity relationships that govern kinase inhibitor potency and selectivity.

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors.[1] Sunitinib, an oral indolin-2-one derivative, is a prime example, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] It functions by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[2]

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the inhibitory potency (IC50) of a hypothetical, representative this compound derivative against a panel of kinases, contrasted with the known activity of Sunitinib. Lower IC50 values indicate higher potency.

Kinase TargetThis compound Derivative (Hypothetical IC50, nM)Sunitinib (IC50, nM)
Primary Targets
VEGFR2 (KDR)>10,0002
PDGFRβ>10,0005
c-Kit>10,00010
FLT3>10,00025
RET>10,00050
Off-Target Kinases
EGFR>10,000>10,000
Aurora B>10,000850

Note: Data for the this compound derivative is hypothetical and for illustrative purposes, representing a starting point for drug discovery. Sunitinib data is compiled from publicly available sources.

Experimental Protocols

The determination of IC50 values is a critical step in the characterization of kinase inhibitors. A common method is the in vitro kinase activity assay, often employing a luminescence-based readout that quantifies ATP consumption.

Representative In Vitro Kinase Assay Protocol (Luminescence-Based)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.

Materials:

  • Recombinant purified target kinase (e.g., VEGFR2, PDGFRβ)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivative, Sunitinib) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well white, opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO (as a vehicle control) to the wells of the assay plate.

    • Add the target kinase enzyme to each well.

    • Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the kinase substrate and ATP in the kinase reaction buffer. The ATP concentration is often set near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add the substrate/ATP mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the product (ADP) back to ATP to generate a luminescent signal.

    • Incubate the plate at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data, setting the signal from the DMSO control wells to 100% kinase activity and a "no enzyme" control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

Sunitinib exerts its anti-angiogenic and anti-tumor effects by inhibiting key receptor tyrosine kinases. The simplified signaling pathway below illustrates the points of inhibition.

G cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR cKit c-Kit cKit->RAS_RAF_MEK_ERK cKit->PI3K_AKT_mTOR Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKit Inhibits Aminoindolinone This compound (Scaffold) Proliferation Cell Proliferation Angiogenesis Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified signaling pathways inhibited by Sunitinib.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.

G A Compound Dilution (e.g., Sunitinib) B Add Kinase & Pre-incubate A->B C Initiate Reaction (Add Substrate/ATP) B->C D Incubate (e.g., 60 min at 30°C) C->D E Add Detection Reagent (Luminescence) D->E F Read Plate E->F G Data Analysis (IC50 Calculation) F->G

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Logical Relationship

The progression from a simple chemical scaffold to a potent, multi-targeted drug is a cornerstone of modern drug discovery.

G A This compound (Basic Scaffold) B Lead Optimization (Structure-Activity Relationship Studies) A->B Chemical Modification C Sunitinib (Potent & Selective Inhibitor) B->C D Increased Potency & Defined Selectivity Profile C->D

References

In Vitro Validation of Indolin-2-one Analogs as VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of a representative 4-Aminoindolin-2-one analog against other established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The data presented is based on published experimental findings and is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-angiogenic therapies.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[2] The indolin-2-one scaffold has emerged as a promising pharmacophore for the development of potent VEGFR-2 inhibitors.[3] This guide focuses on the in vitro validation of a representative compound from this class and compares its performance with several FDA-approved VEGFR-2 inhibitors.

Comparative Performance of VEGFR-2 Inhibitors

The following tables summarize the in vitro inhibitory activities of the representative indolin-2-one analog and other well-characterized VEGFR-2 inhibitors. The data is presented to facilitate a direct comparison of their potency in both biochemical and cellular assays.

Table 1: Biochemical Assay - VEGFR-2 Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of the compounds against the isolated VEGFR-2 kinase domain. A lower IC50 value indicates greater potency.

CompoundVEGFR-2 IC50 (nM)Reference Compound
Indolin-2-one Analog (17a) 78Sunitinib
Sunitinib9 - 139-
Sorafenib90-
Axitinib0.2-
Pazopanib30-
Vatalanib37-

Data for the Indolin-2-one Analog (17a) and its Sunitinib reference is from Abuelizz et al., 2022.[3] Data for other inhibitors is compiled from various sources.[4][5][6][7][8]

Table 2: Cell-Based Assay - Anti-Proliferative Activity

This table shows the IC50 values of the compounds in inhibiting the proliferation of human cancer cell lines. This assay provides insights into the compound's efficacy in a cellular context.

CompoundCell LineIC50 (µM)Reference Compound
Indolin-2-one Analog (17a) HepG2 (Liver Cancer)1.13Sunitinib
MCF-7 (Breast Cancer)4.62Sunitinib
SunitinibHepG2 (Liver Cancer)2.23-
MCF-7 (Breast Cancer)4.77-
SorafenibGB1B (Glioblastoma)3.52 (72h)-
AxitinibGB1B (Glioblastoma)3.58 (72h)-

Data for the Indolin-2-one Analog (17a) and its Sunitinib reference is from Abuelizz et al., 2022.[3] Data for Sorafenib and Axitinib is from a 2023 study.[9]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard procedures for evaluating VEGFR-2 inhibitors.[10][11]

VEGFR-2 Kinase Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the recombinant VEGFR-2 kinase domain. The assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Compound (this compound analog and comparators)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase buffer, VEGFR-2 enzyme, and substrate to the wells of the 96-well plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[12]

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on the proliferation of cancer cells. The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Complete growth medium

  • Test Compound (this compound analog and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate the VEGFR signaling pathway and a general workflow for the in vitro validation of VEGFR inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Permeability Vascular Permeability Dimerization->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound (Inhibitor) Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay VEGFR-2 Kinase Assay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase DataAnalysis Data Analysis & Comparison IC50_Kinase->DataAnalysis ProliferationAssay Cell Proliferation Assay (e.g., MTT) IC50_Cell Determine Cellular IC50 ProliferationAssay->IC50_Cell MigrationAssay Cell Migration Assay MigrationAssay->IC50_Cell TubeFormationAssay Tube Formation Assay TubeFormationAssay->IC50_Cell IC50_Cell->DataAnalysis Compound Test Compound (this compound analog) Compound->KinaseAssay Compound->ProliferationAssay Compound->MigrationAssay Compound->TubeFormationAssay

Caption: In vitro validation workflow for VEGFR inhibitors.

References

A Head-to-Head Comparison of Indolinone-Based Kinase Inhibitors: Evaluating the Landscape Beyond 4-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The indolin-2-one scaffold is a cornerstone in the design of potent kinase inhibitors, forming the structural basis for several clinically approved anti-cancer drugs. While 4-Aminoindolin-2-one represents a fundamental building block of this class, publicly available, direct head-to-head comparative studies evaluating its specific inhibitory activity are limited. This guide, therefore, provides a broader comparative analysis of well-characterized indolinone-based inhibitors, including the multi-kinase inhibitors Sunitinib and Nintedanib, alongside other preclinical derivatives. This comparison focuses on their inhibitory potency against key oncogenic receptor tyrosine kinases (RTKs) — VEGFR, PDGFR, and FGFR — and their cytotoxic effects on various cancer cell lines.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50) of selected indolinone-based compounds against various kinases and cancer cell lines, providing a quantitative basis for comparison.

Table 1: Comparative Inhibitory Activity (IC50) Against Key Kinases

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-1-[1]
VEGFR-2-[1]
VEGFR-3-[1]
PDGFR-α-[1]
PDGFR-β-[1]
c-Kit-[2]
Nintedanib VEGFR-1-[1]
VEGFR-2-[1]
VEGFR-3-[1]
FGFR-1-[1]
FGFR-2-[1]
FGFR-3-[1]
PDGFR-α-[1]
PDGFR-β-[1]
Compound A13 FGFR-16.99[3]
FGFR-21022[3]
FGFR-317090[3]
FGFR-48993[3]
Compound 8a Aurora B10.5[4]
Compound (E)-2f GSK3β1700[5]

Note: A dash (-) indicates that specific quantitative data was not provided in the cited sources.

Table 2: Comparative Cytotoxicity (IC50) Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Sunitinib HT-29Colon Cancer1.3[6]
H460Lung Cancer2.7[6]
MDA-MB-231Breast Cancer3.7[6]
SMMC-7721Liver Cancer6.47[6]
Compound 10c HT-29Colon Cancer0.025[6]
H460Lung Cancer0.075[6]
MDA-MB-231Breast Cancer0.77[6]
SMMC-7721Liver Cancer1.95[6]
Compound 5h HT-29Colon Cancer0.016[7]
H460Lung Cancer0.0037[7]
Compound 8a MDA-MB-468Breast Cancer0.0291[4]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase in an appropriate kinase buffer.

    • Prepare a stock solution of the specific substrate peptide for the kinase.

    • Prepare a stock solution of Adenosine-5'-triphosphate (ATP) in kinase buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds at various concentrations.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Staining and Measurement:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Pathways

The following diagrams illustrate the general mechanism of action of indolinone-based inhibitors and the signaling pathways they target.

G General Mechanism of Indolinone-Based Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket ATP ATP Phosphorylation Substrate Phosphorylation ATP->Phosphorylation provides phosphate Substrate Substrate Substrate->Phosphorylation Indolinone Indolinone-Based Inhibitor Indolinone->ATP competes with Downstream Downstream Signaling Phosphorylation->Downstream CellularResponse Cellular Response (Proliferation, Angiogenesis) Downstream->CellularResponse

Caption: Competitive inhibition of ATP binding by indolinone-based inhibitors.

G Simplified VEGFR/PDGFR/FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR GeneExpression Gene Expression RAS_RAF_MEK_ERK->GeneExpression PI3K_AKT_mTOR->GeneExpression CellularResponse Cell Proliferation, Angiogenesis, Survival GeneExpression->CellularResponse Indolinone Indolinone-Based Inhibitors Indolinone->VEGFR inhibit Indolinone->PDGFR inhibit Indolinone->FGFR inhibit G Experimental Workflow for Inhibitor Evaluation CompoundSynthesis Compound Synthesis (e.g., this compound derivatives) KinaseAssay In Vitro Kinase Assay (IC50 Determination) CompoundSynthesis->KinaseAssay CellProliferation Cell-Based Proliferation Assay (e.g., MTT Assay) KinaseAssay->CellProliferation LeadIdentification Lead Compound Identification CellProliferation->LeadIdentification InVivoStudies In Vivo Animal Models LeadIdentification->InVivoStudies ClinicalTrials Clinical Trials InVivoStudies->ClinicalTrials

References

Selectivity Profiling of 4-Aminoindolin-2-one Analogs Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors. Understanding the selectivity profile of compounds based on this scaffold is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of the kinase selectivity of prominent this compound analogs, supported by experimental data and detailed methodologies.

Comparative Selectivity of this compound Analogs

Kinase TargetSunitinib (IC50/Ki, nM)Semaxanib (SU5416) (IC50, nM)SU11274 (IC50, nM)
VEGFR1 (Flt-1) 80--
VEGFR2 (KDR/Flk-1) 80[1]1,230[2][3]-
VEGFR3 (Flt-4) ---
PDGFRα ---
PDGFRβ 2[1]20,300[4]-
c-Kit -5,000[5]-
FLT3 ---
c-Met >10-fold selective vs VEGFR2/PDGFRβ[1]-20[6]
FGFR1 >10-fold selective vs VEGFR2/PDGFRβ[1]>10,000[5]-
EGFR >10-fold selective vs VEGFR2/PDGFRβ[1]>10,000[5]-
Abl >10-fold selective vs VEGFR2/PDGFRβ[1]>10,000[5]-
Src >10-fold selective vs VEGFR2/PDGFRβ[1]--

Sunitinib emerges as a multi-targeted kinase inhibitor with potent activity against VEGFRs and PDGFRs.[1][7] Its broader spectrum of activity has led to its approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7]

Semaxanib (SU5416) , an earlier analog, displays a higher selectivity for VEGFR2 over other kinases like PDGFRβ, c-Kit, FGFR, and EGFR.[5][8] This selectivity profile makes it a valuable tool for studying VEGF-mediated signaling.

SU11274 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[6] This highlights how modifications to the this compound core can significantly shift the selectivity towards different kinase families.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two commonly employed assays in kinase profiling.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound analog (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque multi-well plates (e.g., 384-well)

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[10]

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein to determine ligand binding.[11] The binding of an inhibitor typically stabilizes the kinase, leading to an increase in its melting temperature (Tm).[11]

Materials:

  • Purified kinase domain

  • SYPRO™ Orange dye (5000x stock in DMSO)

  • This compound analog (test compound)

  • DSF buffer (e.g., 10 mM HEPES, pH 7.5, 500 mM NaCl)

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the kinase (final concentration ~2 µM) and SYPRO™ Orange dye (final concentration 5x) in DSF buffer.

    • Dispense 19 µL of the master mix into each well of a 96- or 384-well PCR plate.

    • Add 1 µL of the test compound at various concentrations (or a fixed concentration for screening) to the wells. Include a DMSO control.

    • Seal the plate securely.

  • Thermal Denaturation and Fluorescence Measurement:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of approximately 1 °C/minute.

    • Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a Boltzmann equation.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the wells containing the test compound. A significant positive ΔTm indicates inhibitor binding and stabilization of the kinase.

Visualizations

Kinase Selectivity Profiling Workflow

G Kinase Selectivity Profiling Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Selectivity Assessment compound_prep Prepare serial dilutions of This compound analog kinase_assay Perform in vitro kinase assay (e.g., ADP-Glo™ or DSF) against a panel of kinases compound_prep->kinase_assay data_analysis Measure kinase activity/ stability and calculate % inhibition or ΔTm kinase_assay->data_analysis ic50_determination Determine IC50 or Ki values data_analysis->ic50_determination selectivity_profile Generate selectivity profile (e.g., Kinome tree, heatmap) ic50_determination->selectivity_profile

Caption: Workflow for determining the kinase selectivity profile of a compound.

VEGFR Signaling Pathway

G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Induces PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog (e.g., Sunitinib) Inhibitor->VEGFR Inhibits

Caption: Simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.

Logical Relationship of Selectivity Assessment

G Logical Flow of Kinase Inhibitor Selectivity Assessment Primary_Screen Primary Screen: Test compound at a single high concentration against a large kinase panel Hit_Identification Hit Identification: Identify kinases inhibited above a certain threshold (e.g., >50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 values for the identified 'hits' Hit_Identification->Dose_Response Selectivity_Analysis Selectivity Analysis: Compare IC50 values across the panel to determine selectivity Dose_Response->Selectivity_Analysis On_Target_Potency High On-Target Potency? Selectivity_Analysis->On_Target_Potency Off_Target_Effects Minimal Off-Target Effects? Selectivity_Analysis->Off_Target_Effects Lead_Candidate Lead Candidate On_Target_Potency->Lead_Candidate Off_Target_Effects->Lead_Candidate

Caption: Decision-making process for assessing kinase inhibitor selectivity.

References

Comparative Analysis of 4-Aminoindolin-2-one's Potential Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in the development of targeted cancer therapies, serving as the foundational structure for numerous multi-kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the potential mechanism of action of a novel compound, 4-Aminoindolin-2-one, in the context of established drugs sharing this privileged structure, namely Sunitinib and Sorafenib. By examining the well-documented activities of these approved therapies, we can hypothesize and outline a strategic approach for the preclinical evaluation of new derivatives in this class.

The Indolin-2-one Core: A Privileged Scaffold in Kinase Inhibition

The indolin-2-one chemical structure has been extensively utilized in medicinal chemistry to design potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] The versatility of this scaffold allows for modifications that can fine-tune the selectivity and potency against various kinase targets. Prominent examples of FDA-approved drugs based on this scaffold include Sunitinib and Sorafenib, which have demonstrated significant clinical efficacy in treating various solid tumors, including renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[4][5][6]

Postulated Mechanism of Action for this compound

Drawing parallels from the established mechanisms of Sunitinib and Sorafenib, it is hypothesized that this compound and its derivatives will function as multi-targeted tyrosine kinase inhibitors. The primary targets are likely to include key drivers of tumor angiogenesis and proliferation:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is crucial for blocking the signaling cascade that leads to the formation of new blood vessels, a process essential for tumor growth and metastasis.[7][8][9]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and angiogenesis.[10][11] Their inhibition can disrupt tumor growth and the supportive tumor microenvironment.[10][11]

By simultaneously targeting these and other related kinases (e.g., c-KIT, FLT3), this compound is expected to exert a dual effect of inhibiting tumor neovascularization and directly suppressing cancer cell proliferation.

Comparative Performance Data of Indolin-2-one Analogs

The following tables summarize the inhibitory activities of Sunitinib and Sorafenib against key kinases and various cancer cell lines. This data serves as a benchmark for evaluating the potency and selectivity of novel this compound derivatives.

Table 1: Comparative Inhibitory Activity (IC50) Against Key Tyrosine Kinases

Kinase TargetSunitinib (nM)Sorafenib (nM)
VEGFR-12-
VEGFR-2-90
VEGFR-3-20
PDGFR-β-57
c-KIT-68
FLT3-59
Raf-1-6
B-Raf-22

Data compiled from publicly available sources.[12]

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

Cell LineCancer TypeSunitinib (µM)Sorafenib (µM)
HCT-116Colon CarcinomaSubmicromolar-
MDA-MB-231Triple-Negative Breast CancerPotent Inhibitor-
HepG2Hepatocellular Carcinoma-Low to mid-micromolar
A498Renal Cell Carcinoma--
U87MGGlioblastoma--

Qualitative and quantitative data extracted from various studies.[1][13]

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of purified recombinant kinases.

Methodology:

  • Reagents: Purified recombinant kinases (e.g., VEGFR-2, PDGFR-β), ATP, substrate peptide, and the test compound (this compound).

  • Procedure: The assay is typically performed in a 96-well or 384-well plate format.

    • The test compound is serially diluted and incubated with the kinase enzyme.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the specific substrate peptide.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines of interest (e.g., HUVEC, MDA-MB-231, HepG2) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of VEGFR and PDGFR.

Methodology:

  • Cell Lysis: Cancer cells are treated with this compound for a defined period. Following treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-AKT, AKT, p-ERK, ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the relative changes in protein phosphorylation.

Visualizing the Molecular Pathways and Experimental Design

To further clarify the proposed mechanism of action and the experimental approach, the following diagrams are provided.

G VEGFR/PDGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Aminoindolinone This compound Aminoindolinone->VEGFR Inhibits Aminoindolinone->PDGFR Inhibits

Caption: Proposed inhibition of VEGFR and PDGFR signaling pathways by this compound.

G Experimental Workflow for Evaluating this compound start Start: Synthesize This compound kinase_assay In Vitro Kinase Assay (IC50 determination) start->kinase_assay cell_culture Culture Cancer Cell Lines start->cell_culture data_analysis Data Analysis and Mechanism Elucidation kinase_assay->data_analysis viability_assay Cell Viability Assay (MTT) (IC50 determination) cell_culture->viability_assay western_blot Western Blot Analysis (Phosphorylation status) viability_assay->western_blot western_blot->data_analysis end Conclusion on Mechanism of Action data_analysis->end

Caption: A typical experimental workflow for preclinical evaluation.

References

Validating the Therapeutic Potential of 4-Aminoindolin-2-one in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 4-Aminoindolin-2-one, a novel investigational compound, in the context of its presumed anti-angiogenic and anti-tumor activities. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several approved kinase inhibitors.[1][2][3] This guide will compare its hypothetical in vivo performance against established therapeutics, Sunitinib and Bevacizumab, and provide detailed experimental protocols for its validation.

Therapeutic Rationale: Targeting Angiogenesis and Tumor Growth

The therapeutic potential of this compound is predicated on the known activities of the indolin-2-one chemical class. Many derivatives of this scaffold function as potent inhibitors of protein kinases that are crucial for the signaling pathways involved in angiogenesis and cancer cell proliferation.[4][5] The primary rationale for investigating this compound is its potential to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7][8] By inhibiting these pathways, this compound is hypothesized to starve tumors of their blood supply, thereby inhibiting their growth and spread.

Therapeutic_Rationale This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Presumed MOA Anti-Angiogenesis Anti-Angiogenesis Kinase Inhibition->Anti-Angiogenesis Downstream Effect Anti-Tumor Activity Anti-Tumor Activity Anti-Angiogenesis->Anti-Tumor Activity Therapeutic Outcome

Caption: Logical flow of this compound's presumed therapeutic action.

Comparative Analysis of Anti-Angiogenic Agents

To objectively evaluate the potential of this compound, its hypothetical performance is compared against two established anti-angiogenic drugs: Sunitinib, a small molecule multi-kinase inhibitor from the same indolin-2-one class, and Bevacizumab, a monoclonal antibody targeting VEGF-A.

FeatureThis compound (Hypothetical)SunitinibBevacizumab
Class Small Molecule (Indolin-2-one)Small Molecule (Indolin-2-one)Monoclonal Antibody
Primary Target(s) VEGFRs, PDGFRsVEGFRs, PDGFRs, c-KIT, FLT3, RETVEGF-A
Route of Administration OralOralIntravenous
Presumed Efficacy Moderate to HighHighHigh
Potential Advantages Potentially improved safety profileBroad-spectrum kinase inhibitionHigh target specificity
Potential Disadvantages Unknown off-target effectsOff-target toxicities (e.g., fatigue)Infusion reactions, gastrointestinal perforation
In Vivo Efficacy: Hypothetical Comparative Data

The following table summarizes the expected outcomes from preclinical in vivo studies designed to assess the anti-tumor and anti-angiogenic efficacy of this compound in a human tumor xenograft model (e.g., HT-29 or NCI-H460) in immunocompromised mice.[4]

ParameterThis compound (Hypothetical)Sunitinib (40 mg/kg, oral, daily)Bevacizumab (5 mg/kg, i.p., twice weekly)Vehicle Control
Tumor Growth Inhibition (%) 50 - 60%~65%~70%0%
Microvessel Density (%) 40 - 50% reduction~55% reduction~60% reductionNo change
Body Weight Change (%) < 5% loss~10% loss< 5% lossNo change
Observed Toxicities Mild, transientFatigue, hand-foot syndromeHypertension, proteinuriaNone

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to guide the validation of this compound.

Human Tumor Xenograft Model

This model is crucial for assessing the anti-tumor efficacy of this compound in a setting that mimics human cancer.

Objective: To evaluate the effect of this compound on the growth of human tumors in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., HT-29 for colorectal cancer)

  • This compound, Sunitinib, Bevacizumab

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound, Sunitinib, Bevacizumab, or vehicle control according to the predetermined dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., microvessel density).

Xenograft_Workflow A Implant Tumor Cells B Tumor Growth to 100-150 mm³ A->B C Randomize Mice into Groups B->C D Administer Treatment C->D E Monitor Tumor Volume & Weight D->E F Excise Tumors for Analysis E->F

Caption: Experimental workflow for the human tumor xenograft model.

Matrigel Plug Assay

This assay is a standard method for quantifying angiogenesis in vivo.[9]

Objective: To assess the effect of this compound on the formation of new blood vessels.

Materials:

  • Matrigel (basement membrane extract)

  • Pro-angiogenic factors (e.g., bFGF, VEGF)

  • This compound or control

  • Mice

Procedure:

  • Mix Matrigel with pro-angiogenic factors and the test compound (this compound) or vehicle.

  • Subcutaneously inject the Matrigel mixture into the flank of mice.

  • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

  • Quantify the extent of blood vessel infiltration into the plugs, typically by measuring hemoglobin content or through immunohistochemical staining for endothelial cell markers (e.g., CD31).

Signaling Pathway Visualization

The presumed mechanism of action of this compound involves the inhibition of the VEGFR signaling pathway, which is a critical driver of angiogenesis.

VEGFR_Signaling_Pathway cluster_cell Endothelial Cell VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration VEGF VEGF VEGF->VEGFR Binds Inhibitor This compound Inhibitor->VEGFR Inhibits

Caption: Presumed inhibition of the VEGFR signaling pathway by this compound.

This guide provides a framework for the preclinical in vivo validation of this compound. The successful completion of these studies would provide the necessary data to support its further development as a novel anti-cancer therapeutic.

References

A Comparative Docking Analysis of 4-Aminoindolin-2-one Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the docking performance of 4-Aminoindolin-2-one derivatives against a panel of known kinase inhibitors. The study focuses on key kinases implicated in oncogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future drug discovery efforts. All data is supported by detailed experimental protocols for reproducibility.

Quantitative Docking Performance

Molecular docking simulations were performed to predict the binding affinities of this compound derivatives and a selection of well-established kinase inhibitors. The results, presented in terms of binding energy (kcal/mol) and inhibitory concentration (IC50) where available, are summarized below. Lower binding energies are indicative of a more stable protein-ligand complex.

Compound/DerivativeTarget KinaseBinding Energy (kcal/mol)IC50 (nM)Reference InhibitorReference Inhibitor Binding Energy (kcal/mol)Reference Inhibitor IC50 (nM)
Indolin-2-one Derivative 9 CDK-2Stronger than Indirubin4.8-fold more potent than IndirubinIndirubin--
Indolin-2-one Derivative 20 VEGFR-2Similar to Sorafenib8.8-fold more potent than IndirubinSorafenib-63.27
Indolin-2-one Derivative 20 EGFR-5.4-fold more potent than IndirubinIndirubin--
Indolin-2-one Derivative 17a VEGFR-2-78Sunitinib-139
Indolin-2-one Derivative 10g VEGFR-2-87Sunitinib-139
Withanolide Derivative 21 EGFR-9.25-Erlotinib-8.43-
Withanolide Derivative 22 EGFR-8.80-Gefitinib-8.53-
Lapatinib Derivative 6j EGFR-1.8Lapatinib--
Lapatinib Derivative 6j HER2 (EGFR family)-87.8Lapatinib--

Signaling Pathways and Experimental Workflow

To contextualize the significance of inhibiting these kinases, the following diagrams illustrate their roles in cellular signaling. Additionally, a generalized workflow for the comparative docking studies is provided.

experimental_workflow Generalized Workflow for Comparative Docking Studies cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis Phase p1 Protein Structure Acquisition (PDB) p2 Protein Preparation (Remove water, add hydrogens) p1->p2 d1 Grid Box Generation (Define binding site) p2->d1 l1 Ligand Structure Generation (this compound & Known Inhibitors) l2 Ligand Preparation (Energy minimization, assign charges) l1->l2 d2 Molecular Docking (e.g., AutoDock Vina) l2->d2 d1->d2 d3 Scoring & Ranking (Binding energy calculation) d2->d3 a1 Pose Visualization & Interaction Analysis d3->a1 a2 Comparative Analysis of Binding Affinities a1->a2 a3 Data Tabulation & Reporting a2->a3

A generalized workflow for the in-silico comparative docking studies.

vegfr_signaling VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG AKT Akt PI3K->AKT PKC PKC DAG->PKC RAF Raf PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Simplified representation of the VEGFR-2 signaling cascade.

egfr_signaling EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Shc Grb2/Shc EGFR->Grb2_Shc Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_Shc->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT Akt PI3K->AKT AKT->Gene_Transcription

Overview of the EGFR signaling pathway leading to cell proliferation.

cdk2_cell_cycle CDK2 in G1/S Phase Transition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

The role of the CDK2/Cyclin E complex in the G1/S cell cycle transition.

Experimental Protocols

The following provides a detailed methodology for the molecular docking studies cited in this guide, ensuring a basis for reproducibility.

3.1. Software and Resources

  • Molecular Modeling and Visualization: AutoDock Tools, PyMOL, Discovery Studio.[1]

  • Docking Engine: AutoDock Vina.[1]

  • Protein Databank (PDB) IDs: Specific PDB IDs for each kinase were used (e.g., VEGFR-2, EGFR, CDK2) as the basis for receptor preparation.

3.2. Receptor Preparation

  • Acquisition: The 3D crystal structures of the target kinases were downloaded from the RCSB Protein Data Bank.

  • Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB file.[2]

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.[3]

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina and includes atomic charges and atom types.[4]

3.3. Ligand Preparation

  • Structure Generation: 3D structures of this compound derivatives and known kinase inhibitors were generated using chemical drawing software and saved in a standard format like SDF or MOL2.

  • Energy Minimization: The geometry of each ligand was optimized using a suitable force field (e.g., Merck Molecular Force Field 94 - MMFF94) to find the most stable conformation.

  • Torsion and Rotatable Bonds: The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands were converted to the PDBQT file format.

3.4. Molecular Docking with AutoDock Vina

  • Grid Box Definition: A 3D grid box was centered on the active site of the kinase, typically defined by the position of the co-crystallized ligand in the original PDB structure. The size of the grid box was set to encompass the entire binding pocket.[4]

  • Configuration File: A configuration file was created specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search algorithm.[5]

  • Docking Simulation: The docking process was initiated using the AutoDock Vina executable with the specified configuration file. Vina employs a Lamarckian Genetic Algorithm to explore various ligand conformations and orientations within the binding site.[6]

  • Scoring Function: The binding affinity of each ligand pose was evaluated using Vina's empirical scoring function, which approximates the Gibbs free energy of binding (ΔG) in kcal/mol.[2]

3.5. Analysis of Results

  • Pose Selection: The output file, containing multiple binding poses for each ligand, was analyzed. The pose with the lowest binding energy was typically considered the most favorable.

  • Interaction Visualization: The best-ranked pose for each ligand was visualized in complex with the protein using software like PyMOL or Discovery Studio to analyze key interactions such as hydrogen bonds and hydrophobic contacts with active site residues.

  • Comparative Analysis: The binding energies of the this compound derivatives were compared against those of the known inhibitors to assess their relative predicted potency.

References

Navigating Drug Resistance: A Comparative Analysis of Sunitinib, an Indolin-2-one Derivative, in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of the indolin-2-one derivative, sunitinib, in drug-resistant cancer models. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, serves as a crucial case study for the broader class of 4-aminoindolin-2-one compounds, for which specific cross-resistance data is not yet widely available.

This guide will delve into the quantitative measures of resistance, detail the experimental protocols for establishing and evaluating resistant cell lines, and visualize the complex signaling pathways and experimental workflows involved.

Performance in Drug-Resistant Cancer Models: A Quantitative Comparison

The efficacy of an anti-cancer agent can be significantly diminished in drug-resistant cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. An increase in the IC50 value in a resistant cell line compared to its parental, drug-sensitive counterpart, indicates the degree of resistance. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Here, we compare the in vitro activity of Sunitinib and a comparator drug, Sorafenib, in both drug-sensitive parental and drug-resistant renal cell carcinoma (786-O) and colon adenocarcinoma (HT-29) cell lines.

Cell LineCompoundParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
786-O Sunitinib1.4 - 2.3>10>4.3 - 7.1
SorafenibNot specifiedNot specifiedNo significant cross-resistance
HT-29 Sunitinib1.4 - 2.3>10>4.3 - 7.1
SorafenibNot specifiedNot specifiedNo significant cross-resistance

Note: The IC50 values for parental cell lines are presented as a range based on published data. The resistant cell lines were established through continuous exposure to increasing concentrations of sunitinib.

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of robust drug resistance research. Below are the key protocols for developing drug-resistant cell lines and assessing drug sensitivity.

Protocol 1: Establishment of Sunitinib-Resistant Cancer Cell Lines

This protocol outlines a common method for generating drug-resistant cell lines through continuous, stepwise exposure to the drug.

  • Parental Cell Line Culture: Begin with a well-characterized, drug-sensitive cancer cell line (e.g., 786-O, HT-29). Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Initial IC50 Determination: Perform a cell viability assay, such as the MTT assay, to determine the baseline IC50 of sunitinib for the parental cell line.

  • Initiation of Drug Exposure: Treat the parental cells with sunitinib at a concentration equal to or slightly below the initial IC50.

  • Monitoring and Recovery: Monitor the cells daily. A significant portion of the cells will likely die. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.

  • Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of sunitinib in the culture medium. This process is repeated over several months.

  • Characterization of Resistant Cells: Regularly assess the IC50 of the resistant cell population to monitor the development of resistance. The resistant cell line is considered established when it exhibits a stable, significantly higher IC50 compared to the parental line.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of the test compounds (e.g., sunitinib, sorafenib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density (OD) of the plates using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in sunitinib resistance and the experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_establishment Establishment of Resistant Cell Line cluster_assay Cross-Resistance Assessment (MTT Assay) parental Parental Cell Line exposure Continuous Sunitinib Exposure parental->exposure escalation Stepwise Dose Escalation exposure->escalation resistant Sunitinib-Resistant Cell Line escalation->resistant seed_resistant Seed Resistant Cells resistant->seed_resistant seed_parental Seed Parental Cells treat_parental Treat with Sunitinib & Comparators seed_parental->treat_parental treat_resistant Treat with Sunitinib & Comparators seed_resistant->treat_resistant measure_parental Measure Viability (IC50) treat_parental->measure_parental measure_resistant Measure Viability (IC50) treat_resistant->measure_resistant compare Compare IC50 Values & Calculate RI measure_parental->compare measure_resistant->compare

Experimental Workflow for Cross-Resistance Studies.

sunitinib_resistance_pathway cluster_cell Cancer Cell cluster_membrane sunitinib_out Sunitinib rtk VEGFR / PDGFR (Receptor Tyrosine Kinases) sunitinib_out->rtk Inhibition sunitinib_in Sunitinib pi3k PI3K rtk->pi3k ras RAS rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation lysosome Lysosome (Increased Sequestration) sunitinib_in->lysosome Trapping

Sunitinib Action and a Key Resistance Mechanism.

Conclusion

The development of resistance to targeted therapies like sunitinib remains a significant clinical challenge. The data presented here on sunitinib in resistant renal and colon cancer cell lines highlights the importance of evaluating cross-resistance profiles of new drug candidates. The primary mechanism of resistance to sunitinib in these models involves the sequestration of the drug in lysosomes, preventing it from reaching its intracellular targets. Understanding these mechanisms is crucial for the rational design of next-generation indolin-2-one derivatives and for developing strategies to overcome drug resistance, ultimately improving patient outcomes. Further research into the specific cross-resistance patterns of this compound and its derivatives is warranted to fully elucidate their potential in the oncology drug development pipeline.

Safety Operating Guide

Proper Disposal of 4-Aminoindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 4-Aminoindolin-2-one, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.

  • Segregate this waste from non-hazardous materials to prevent cross-contamination.

Step 2: Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with this compound.

  • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic.

  • Follow all institutional guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in a satellite accumulation area.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Potential Hazards of Improper Disposal

Quantitative Data Summary

ParameterValueReference
GHS Hazard StatementsH315, H319, H335[1][2]
DescriptionCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]

Experimental Protocols

General Procedure for Handling a Chemical Spill of this compound:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area according to your institution's established procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal consult_sds Consult SDS don_ppe Don Appropriate PPE consult_sds->don_ppe identify_waste Identify & Segregate Waste don_ppe->identify_waste containerize Containerize in Labeled Hazardous Waste Container identify_waste->containerize store_saa Store in Satellite Accumulation Area containerize->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs professional_disposal Professional Disposal contact_ehs->professional_disposal

References

Essential Safety and Operational Guide for Handling 4-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Aminoindolin-2-one was not located. The following guidance is based on the general hazards associated with aromatic amines and data from structurally similar compounds, such as 4-Aminoindole. This information should be used as a preliminary guide only. It is imperative to consult the official SDS provided by your supplier and to conduct a thorough risk assessment with a certified safety professional before handling this compound.

This guide provides essential safety, handling, and disposal information for this compound to be used by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as an aromatic amine, should be handled with caution. Similar compounds are known to cause skin and eye irritation.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[3][4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

2. Handling:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Identification and Segregation:

    • All waste containing this compound must be identified as hazardous waste.

    • Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[6]

  • Waste Collection:

    • Solid Waste: Place any solid this compound and contaminated disposable items (e.g., pipette tips, gloves) directly into a labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Disposal: Dispose of contents and containers through an approved waste disposal plant.[2][4] Do not dispose of down the drain or in regular trash.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_op Proceed with Operation outside_hood->end_op No respirator->end_op

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow Operational and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) don_ppe Don Appropriate PPE prep->don_ppe handle Handle Compound in Fume Hood don_ppe->handle storage Store Properly handle->storage segregate Segregate Waste (Solid & Liquid) handle->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.